1-Chloro-3-methylpentane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-3-methylpentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLWLQUJUTWEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977553 | |
| Record name | 1-Chloro-3-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-93-7 | |
| Record name | 1-Chloro-3-methylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062016937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (S)-1-Chloro-3-methylpentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoselective synthesis of (S)-1-Chloro-3-methylpentane, a valuable chiral building block in organic synthesis. The document details the primary synthetic route from its corresponding chiral alcohol, including a thorough experimental protocol, reaction mechanism, and methods for characterization and determination of enantiomeric purity.
Introduction
(S)-1-Chloro-3-methylpentane is a chiral alkyl halide of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The presence of a stereocenter at the C3 position necessitates a synthetic approach that ensures high enantiomeric purity. The most common and effective method for the preparation of this compound is through the nucleophilic substitution of the hydroxyl group of (S)-3-methylpentan-1-ol. This guide focuses on the well-established use of thionyl chloride (SOCl₂) for this transformation, a reagent known for its reliability in converting primary alcohols to their corresponding chlorides.
Synthesis of the Chiral Precursor: (S)-3-Methylpentan-1-ol
The synthesis of the target molecule begins with the procurement or synthesis of the chiral starting material, (S)-3-methylpentan-1-ol. This chiral alcohol can be obtained through various methods, including asymmetric synthesis or resolution of a racemic mixture. One common laboratory-scale approach involves the asymmetric reduction of 3-methylpentanal.
Illustrative Synthetic Pathway for the Precursor:
Caption: Asymmetric synthesis of the chiral precursor.
Stereoselective Synthesis of (S)-1-Chloro-3-methylpentane
The conversion of the primary alcohol (S)-3-methylpentan-1-ol to (S)-1-Chloro-3-methylpentane is typically achieved via a nucleophilic substitution reaction. The use of thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a standard and effective method that proceeds with retention of the stereoconfiguration at the C3 chiral center, as the reaction occurs at the achiral C1 position.
Reaction Mechanism
The reaction with thionyl chloride in the presence of pyridine follows an Sₙ2 mechanism. The pyridine acts as a nucleophilic catalyst and a base to neutralize the HCl byproduct.
Reaction Workflow and Mechanism:
Caption: Synthetic workflow and detailed Sₙ2 mechanism.
Detailed Experimental Protocol
This protocol is a representative procedure for the chlorination of a chiral primary alcohol and should be adapted and optimized for the specific substrate and scale.
Materials and Equipment:
-
(S)-3-methylpentan-1-ol
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-3-methylpentan-1-ol (1.0 eq) in anhydrous diethyl ether.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq), dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and slowly quench by the addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure (S)-1-Chloro-3-methylpentane.
Data Presentation
While specific quantitative data for the synthesis of (S)-1-Chloro-3-methylpentane is not extensively reported in readily available literature, the following table presents typical results for the chlorination of a similar chiral primary alcohol, (S)-2-methyl-1-butanol, to (S)-1-chloro-2-methylbutane, which is expected to have a comparable reaction efficiency and stereochemical outcome.
| Parameter | Value |
| Starting Material | (S)-2-methyl-1-butanol |
| Chlorinating Agent | Thionyl Chloride |
| Base | Pyridine |
| Solvent | Diethyl Ether |
| Reaction Temperature | 0 °C to room temp. |
| Reaction Time | 18 hours |
| Yield | ~85% |
| Enantiomeric Excess (e.e.) | >99% |
Note: This data is representative of a similar reaction and serves as an illustrative example.
Characterization and Enantiomeric Excess Determination
The synthesized (S)-1-Chloro-3-methylpentane should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Infrared (IR) Spectroscopy: To identify the C-Cl stretching vibration.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
The most critical characterization for this chiral molecule is the determination of its enantiomeric excess (e.e.). This is typically achieved using chiral gas chromatography (chiral GC) .
Logical Workflow for e.e. Determination:
Caption: Workflow for determining enantiomeric excess.
Conclusion
The synthesis of (S)-1-Chloro-3-methylpentane can be reliably achieved with high stereochemical fidelity from its corresponding chiral alcohol using thionyl chloride in the presence of pyridine. Careful control of reaction conditions, particularly temperature and the use of anhydrous reagents, is crucial for obtaining high yields and preserving the enantiomeric purity of the product. The detailed protocol and characterization methods outlined in this guide provide a solid foundation for researchers and professionals in the field of organic and medicinal chemistry to successfully synthesize and analyze this important chiral building block.
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Data of 1-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-chloro-3-methylpentane. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and data from analogous compounds. It includes detailed experimental protocols for data acquisition and visualizations to illustrate analytical workflows and molecular fragmentation.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and mass spectrum of this compound. These predictions are derived from established substituent effects and fragmentation patterns observed in similar halogenated alkanes.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| ~3.55 | Triplet | 2H | ~6.5 | -CH₂-Cl (C1) |
| ~1.65 | Multiplet | 2H | - | -CH₂- (C2) |
| ~1.40 | Multiplet | 1H | - | -CH- (C3) |
| ~1.25 | Multiplet | 2H | - | -CH₂- (C4) |
| ~0.90 | Triplet | 3H | ~7.0 | -CH₃ (C5) |
| ~0.88 | Doublet | 3H | ~6.5 | -CH₃ (C3-methyl) |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) (ppm) | Carbon Atom |
| ~45 | -CH₂-Cl (C1) |
| ~38 | -CH₂- (C2) |
| ~35 | -CH- (C3) |
| ~28 | -CH₂- (C4) |
| ~19 | -CH₃ (C3-methyl) |
| ~11 | -CH₃ (C5) |
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion | Notes |
| 120/122 | [C₆H₁₃Cl]⁺ | Molecular ion peak (M⁺) and its isotope peak (M⁺+2) in an approximate 3:1 ratio, characteristic of a single chlorine atom. |
| 85 | [C₆H₁₃]⁺ | Loss of chlorine radical (•Cl). |
| 71 | [C₅H₁₁]⁺ | Fragmentation of the alkyl chain. |
| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl chain, likely a stable tertiary butyl cation. |
| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl chain. |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which will improve the resolution of the spectra.
-
Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
1. Sample Introduction:
-
For a volatile liquid like this compound, direct injection or infusion into the ion source via a syringe pump is a common method.
-
Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities prior to mass analysis.
2. Ionization:
-
Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules.
-
In the EI source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy can also lead to fragmentation of the molecular ion.
3. Mass Analysis:
-
The generated ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection and Data Processing:
-
An electron multiplier or other suitable detector records the abundance of ions at each m/z value.
-
The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
-
The spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern. The presence of the chlorine isotope pattern (peaks at M⁺ and M⁺+2 in a ~3:1 ratio) is a key diagnostic feature.
Visualizations
The following diagrams illustrate the logical workflow for the analysis and the predicted fragmentation pathways of this compound.
physical properties of 1-Chloro-3-methylpentane boiling point density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the core physical properties of 1-Chloro-3-methylpentane, specifically its boiling point and density. Due to a lack of readily available experimental data in common chemical databases for this compound, this document outlines the standardized experimental protocols for determining these essential physical constants.
Core Physical Properties
A summary of the key physical properties for this compound is presented below. It is recommended that the boiling point and density be determined experimentally for any specific sample to ensure accuracy for research and development purposes.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₃Cl | |
| Molecular Weight | 120.62 g/mol | [1][2] |
| Boiling Point | To be determined experimentally | At standard atmospheric pressure. |
| Density | To be determined experimentally | Specify temperature (e.g., at 20°C or 25°C). |
Experimental Protocols
Accurate determination of the boiling point and density is crucial for the characterization and application of chemical compounds. The following are standard laboratory protocols for these measurements.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of approximately 2-3 cm with the this compound sample.
-
Capillary Tube Placement: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Heating: Clamp the Thiele tube in a vertical position and fill it with mineral oil to a level just above the side arm. Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the oil level.
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
A pycnometer is a specialized glass flask used for the precise measurement of the density of a liquid.
Apparatus:
-
Pycnometer (with a ground-glass stopper and a capillary opening)
-
Analytical balance (accurate to at least 0.001 g)
-
Constant temperature water bath
-
Thermometer (calibrated)
-
Distilled water
-
The liquid sample (this compound)
Procedure:
-
Mass of the Empty Pycnometer: Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Mass of the Pycnometer with Distilled Water: Fill the pycnometer with distilled water and insert the stopper, allowing excess water to escape through the capillary. Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium. Remove the pycnometer, carefully dry the exterior, and weigh it. Record the mass (m₂).
-
Mass of the Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, following the same procedure of inserting the stopper and allowing the excess to escape. Thermally equilibrate the pycnometer with the sample in the constant temperature water bath to the same temperature used for the water. Dry the exterior and weigh the filled pycnometer. Record the mass (m₃).
-
Calculation of Density:
-
Mass of water: m_water = m₂ - m₁
-
Volume of the pycnometer at the specified temperature: V = m_water / ρ_water (where ρ_water is the known density of water at that temperature).
-
Mass of the sample: m_sample = m₃ - m₁
-
Density of the sample: ρ_sample = m_sample / V
-
Workflow and Visualization
The logical flow for the experimental determination of the physical properties of a liquid sample like this compound can be visualized as follows.
Caption: Workflow for determining the boiling point and density of a liquid sample.
References
Spectroscopic Characterization of 1-Chloro-3-methylpentane: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 1-chloro-3-methylpentane. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and provides expected values for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the analysis of analogous structures.
Data Presentation
The following tables summarize the predicted and expected quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.55 | Triplet | 2H | -CH₂-Cl (C1) |
| ~1.65 | Multiplet | 2H | -CH₂- (C2) |
| ~1.50 | Multiplet | 1H | -CH- (C3) |
| ~1.25 | Multiplet | 2H | -CH₂- (C4) |
| ~0.90 | Triplet | 3H | -CH₃ (C5) |
| ~0.88 | Doublet | 3H | -CH₃ (on C3) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~45.0 | CH₂ | -CH₂-Cl (C1) |
| ~38.5 | CH₂ | -CH₂- (C2) |
| ~34.0 | CH | -CH- (C3) |
| ~29.0 | CH₂ | -CH₂- (C4) |
| ~19.0 | CH₃ | -CH₃ (on C3) |
| ~11.0 | CH₃ | -CH₃ (C5) |
Table 3: Expected Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2850-3000 | Strong | C-H Stretch | Alkane |
| 1450-1470 | Medium | C-H Bend | Alkane |
| 1370-1390 | Medium | C-H Bend | Alkane |
| 650-850 | Strong | C-Cl Stretch | Chloroalkane |
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 120/122 | ~3:1 | [M]⁺ (Molecular Ion) |
| 85 | Variable | [M - Cl]⁺ |
| 56 | Variable | [C₄H₈]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 29 | High | [C₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 10 to 200 amu using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: Identify the molecular ion peak, which will exhibit a characteristic M/M+2 isotopic pattern of approximately 3:1 due to the presence of ³⁵Cl and ³⁷Cl. Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid chemical compound.
CAS number and molecular formula of 1-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-3-methylpentane, a halogenated alkane with applications in organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and reactions, and includes visualizations of key chemical processes.
Core Data Presentation
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for related isomers is available, specific experimental values for this compound are not widely published. The data presented here are primarily computed values sourced from comprehensive chemical databases.
| Property | Value | Source |
| CAS Number | 62016-93-7 | [1][2] |
| Molecular Formula | C₆H₁₃Cl | [1][2] |
| Molecular Weight | 120.62 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCC(C)CCCl | [1] |
| InChI | InChI=1S/C6H13Cl/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3 | [1] |
| InChIKey | NRLWLQUJUTWEJD-UHFFFAOYSA-N | [1] |
| XLogP3-AA (Computed) | 3.0 | [3] |
| Topological Polar Surface Area (Computed) | 0 Ų | [1] |
| Heavy Atom Count (Computed) | 7 | |
| Rotatable Bond Count (Computed) | 3 | |
| Complexity (Computed) | 80.6 |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established organic chemistry principles and procedures for similar compounds.
Synthesis of this compound
1. From 3-Methylpentan-1-ol via Nucleophilic Substitution with Thionyl Chloride
This method involves the conversion of the primary alcohol, 3-methylpentan-1-ol, to the corresponding alkyl chloride using thionyl chloride.
Materials:
-
3-Methylpentan-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a scavenger for HCl)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-methylpentan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 1-2 hours using a heating mantle.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by distillation.
2. From 3-Methylpentane (B165638) via Free Radical Chlorination
This method involves the direct chlorination of 3-methylpentane using a free radical initiator, typically UV light. It's important to note that this method will produce a mixture of chlorinated isomers, and separation of the desired this compound would be necessary.[4]
Materials:
-
3-Methylpentane
-
Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)
-
A free radical initiator (e.g., AIBN) or a UV lamp
-
Anhydrous sodium carbonate
-
Distillation apparatus
Procedure:
-
Place 3-methylpentane in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.
-
Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a catalytic amount of a free radical initiator and heating.
-
Slowly bubble chlorine gas through the reaction mixture or add sulfuryl chloride dropwise.
-
Monitor the reaction progress using gas chromatography (GC).
-
Once the desired level of conversion is achieved, stop the reaction and neutralize any remaining acid by washing with a dilute solution of anhydrous sodium carbonate.
-
Dry the organic layer and fractionally distill the mixture to isolate this compound from other isomers and unreacted starting material.
Key Reactions of this compound
1. SN2 Reaction with Sodium Iodide (Finkelstein Reaction)
This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction where the chlorine atom is displaced by an iodide ion.[5][6]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (B3395972) (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.
-
Add this compound to the solution.
-
Reflux the mixture with stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride), which is insoluble in acetone.
-
After the reaction is complete (as determined by TLC or GC), cool the mixture to room temperature.
-
Filter off the sodium chloride precipitate.
-
Evaporate the acetone from the filtrate.
-
The remaining residue can be purified by distillation to yield 1-Iodo-3-methylpentane.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key chemical processes described in this guide.
Caption: Synthesis of this compound from 3-Methylpentan-1-ol.
Caption: Free radical chlorination of 3-Methylpentane leading to a mixture of products.
References
- 1. This compound | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. (3R)-1-chloro-3-methylpentane | C6H13Cl | CID 101996010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylpentane on monochlorination gives four possible products. The reaction follows free radical mechanism.The relative reactivities for replacement of -H are `3^(ul@):2^(ul@):1^(ul@)` =6:4:1. Relative amounts of A,B,C and D formed are [allen.in]
- 5. The reaction of (R)-1-chloro-3-methylpentane with sodium iodide in aceton.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
The Rise and Fall of Halogenated Alkanes: A Technical History for Modern Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of halogenated alkanes. Primarily aimed at researchers, scientists, and drug development professionals, this document details the chemical synthesis, physical properties, and the profound environmental impact of these compounds, which have played a dual role as both industrial boons and ecological threats.
A Century of Discovery and Application
The history of halogenated alkanes is a compelling narrative of chemical innovation and unintended consequences. The timeline begins with early, isolated syntheses and progresses to the widespread industrial production that characterized the 20th century.
The systematic synthesis of halogenated alkanes began in earnest in the 19th century, in step with the burgeoning field of organic chemistry and an evolving understanding of alkane structures.[1] Chloroethane, for instance, was first produced in the 15th century, but it was the development of selective methods for forming carbon-halogen bonds that enabled their widespread availability.[1]
A pivotal moment in the history of these compounds was the synthesis of chlorofluorocarbons (CFCs) in 1928 by Thomas Midgley, Jr. at General Motors.[2] This discovery was driven by the need for safer alternatives to the toxic and flammable refrigerants used at the time, such as ammonia (B1221849) (NH₃), methyl chloride (CH₃Cl), and sulfur dioxide (SO₂).[2] The resulting compounds, particularly dichlorodifluoromethane (B179400) (CFC-12), marketed under the trade name Freon, were lauded for their non-toxic and non-flammable properties.[3][4] This led to their extensive use not only in refrigeration and air conditioning but also as propellants in aerosol sprays, solvents, and foam-blowing agents.[4][5]
The post-World War II era saw a massive increase in the production and consumption of CFCs, especially in developed countries.[5] However, this period of widespread use was brought to an abrupt halt by the groundbreaking research of F. Sherwood Rowland and Mario Molina in 1974.[2][3] Their work revealed that CFCs, inert in the lower atmosphere, were transported to the stratosphere where they were photolytically decomposed by UV radiation, releasing chlorine atoms that catalytically destroy the ozone layer.[2] This discovery, initially met with skepticism from the chemical industry, was tragically confirmed by the observation of the Antarctic ozone hole in 1985.[3][5]
The global scientific consensus on the detrimental effects of CFCs led to unprecedented international cooperation, culminating in the 1987 Montreal Protocol on Substances that Deplete the Ozone Layer.[5] This treaty and its subsequent amendments mandated a phase-out of CFCs and other ozone-depleting substances.[4][6] This spurred the development of transitional replacements like hydrochlorofluorocarbons (HCFCs), which have a lower ozone depletion potential, and later, hydrofluorocarbons (HFCs), which have no ozone depletion potential but are potent greenhouse gases.[5] The focus has now shifted to developing alternatives with low global warming potential, such as hydrofluoroolefins (HFOs).[5]
Physicochemical Properties of Key Halogenated Alkanes
The utility of halogenated alkanes is intrinsically linked to their physical properties. The introduction of a halogen atom to an alkane backbone significantly alters its boiling point, density, and polarity. The following tables summarize key quantitative data for a selection of historically and industrially significant halogenated alkanes.
| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Chloromethane (B1201357) | CH₃Cl | 50.49 | -24.2 | 0.916 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.33 |
| Chloroform | CHCl₃ | 119.38 | 61.2 | 1.49 |
| Carbon Tetrachloride | CCl₄ | 153.82 | 76.7 | 1.59 |
| Chloroethane | C₂H₅Cl | 64.51 | 12.3 | 0.898 |
| 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) | C₂Cl₃F₃ | 187.37 | 47.6 | 1.57 |
| Dichlorodifluoromethane (CFC-12) | CCl₂F₂ | 120.91 | -29.8 | 1.33 (at 21°C) |
| Trichlorofluoromethane (CFC-11) | CCl₃F | 137.37 | 23.7 | 1.49 (at 20°C) |
Table 1: Physical Properties of Selected Halogenated Alkanes. Data compiled from various sources.[1]
Environmental Impact: Ozone Depletion and Global Warming
The environmental legacy of halogenated alkanes is defined by their impact on the stratospheric ozone layer and their contribution to global warming. The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy ozone, with CFC-11 assigned a value of 1.0. The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (GWP=1).
| Refrigerant | Type | ODP (Ozone Depletion Potential) | GWP (Global Warming Potential, 100-year) |
| R-11 (CFC-11) | CFC | 1.0 | 4750 |
| R-12 (CFC-12) | CFC | 1.0 | 10900 |
| R-22 (HCFC-22) | HCFC | 0.055 | 1810 |
| R-123 (HCFC-123) | HCFC | 0.02 | 77 |
| R-134a (HFC-134a) | HFC | 0 | 1430 |
| R-404A | HFC Blend | 0 | 3922 |
| R-410A | HFC Blend | 0 | 2088 |
| R-1234yf (HFO-1234yf) | HFO | 0 | <1 |
Table 2: Ozone Depletion Potential and Global Warming Potential of Common Refrigerants. Data compiled from multiple sources.[3][5]
Key Experimental Protocols in the Synthesis of Halogenated Alkanes
The synthesis of halogenated alkanes can be achieved through various chemical reactions. The following sections detail the methodologies for key historical and laboratory-scale preparations.
Free-Radical Halogenation of Alkanes
This method is a cornerstone of industrial synthesis for simple haloalkanes. It proceeds via a free-radical chain mechanism initiated by UV light or heat.
Objective: To synthesize chloromethane from methane (B114726) and chlorine gas.
Materials:
-
Methane gas (CH₄)
-
Chlorine gas (Cl₂)
-
UV light source
-
Gas reaction vessel
-
Gas washing bottles
-
Condenser
Procedure:
-
A mixture of methane and chlorine gas is introduced into the reaction vessel. To favor monosubstitution, a high concentration of methane relative to chlorine is used.
-
The reaction vessel is irradiated with UV light to initiate the reaction. The UV light provides the energy for the homolytic cleavage of the Cl-Cl bond, forming two chlorine radicals.
-
The reaction proceeds through a chain reaction of propagation steps where a chlorine radical abstracts a hydrogen atom from methane to form a methyl radical, which then reacts with a chlorine molecule to produce chloromethane and another chlorine radical.
-
The reaction is terminated when two radicals combine.
-
The product mixture, which may contain unreacted starting materials and polysubstituted products (dichloromethane, chloroform, carbon tetrachloride), is passed through a series of gas washing bottles to remove HCl and unreacted chlorine.
-
The chlorinated methanes are then separated by fractional distillation.
Nucleophilic Substitution of Alcohols
This is a common laboratory method for the preparation of alkyl halides from readily available alcohols.
Objective: To synthesize 1-bromobutane (B133212) from 1-butanol.
Materials:
-
1-butanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, a mixture of sodium bromide and water is prepared.
-
1-butanol is added to the flask.
-
Concentrated sulfuric acid is added slowly and carefully with cooling. The sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).
-
The bromide ion, a good nucleophile, then attacks the carbon atom bearing the leaving group in an Sₙ2 reaction, displacing water and forming 1-bromobutane.
-
The reaction mixture is heated under reflux to ensure the reaction goes to completion.
-
After reflux, the crude 1-bromobutane is isolated by distillation.
-
The distillate is washed with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again in a separatory funnel.
-
The organic layer is dried over anhydrous calcium chloride and then purified by a final distillation to yield pure 1-bromobutane.
Conclusion
The history of halogenated alkanes serves as a powerful case study in the lifecycle of chemical discovery, application, and environmental stewardship. From their celebrated introduction as "safety" refrigerants to their global condemnation as ozone-depleting substances, these compounds have left an indelible mark on both industry and the environment. For today's researchers and drug development professionals, this history underscores the critical importance of long-term environmental impact assessment in the development of new chemical entities. The ongoing search for environmentally benign alternatives continues to be a significant driver of innovation in organic and industrial chemistry.
References
- 1. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 2. Comparison Table | NDL Industries [ndlindustries.com]
- 3. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 4. scribd.com [scribd.com]
- 5. Refrigerants and Global Warming Potential — NY4Cool [ny4cool.org]
- 6. Global production of ozone-depleting substances | Stats NZ [stats.govt.nz]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Theoretical Properties of 1-Chloro-3-methylpentane Isomers
Abstract
This compound (C₆H₁₃Cl) is a halogenated alkane that serves as a fundamental structure in organic chemistry. Due to the presence of a chiral center, it exists as a pair of stereoisomers. Understanding the distinct theoretical properties of these isomers is crucial for applications in stereoselective synthesis and drug development, where specific enantiomers can exhibit vastly different pharmacological and toxicological profiles. This document provides a comprehensive overview of the theoretical properties of this compound isomers, details the computational methodologies used for their characterization, and presents key data in a structured format for comparative analysis.
Isomerism in this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This compound exhibits both constitutional isomerism and stereoisomerism.
Constitutional Isomers
The molecular formula C₆H₁₃Cl can represent numerous constitutional isomers, where atoms are connected in a different order. These isomers possess distinct physical and chemical properties. Examples include 2-chloro-3-methylpentane, 3-chloro-3-methylpentane (B1594240), and 1-chlorohexane.[1] While this guide focuses on the isomers of this compound, a brief comparison of boiling points for different chloroalkanes highlights the structural impact on physical properties.
Stereoisomers of this compound
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The carbon atom at position 3 (C3) in this compound is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a 2-chloroethyl group (-CH₂CH₂Cl).
This single chiral center gives rise to two possible stereoisomers, which are non-superimposable mirror images of each other known as enantiomers.[2][3][4][5][6] The number of possible stereoisomers is calculated by the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, n=1, resulting in 2¹ = 2 stereoisomers.[2][3] These are designated as (R)-1-chloro-3-methylpentane and (S)-1-chloro-3-methylpentane.
Theoretical and Computed Properties
The theoretical properties of the (R) and (S) enantiomers are identical in an achiral environment, with the notable exception of their interaction with plane-polarized light.
Physical Properties
Enantiomers exhibit identical physical properties such as boiling point, melting point, density, and refractive index. Any experimental differences in these values would be attributable to impurities. Their separation, therefore, requires chiral resolution techniques. In contrast, constitutional isomers have distinct physical properties. For example, 3-chloropentane (B1594929) has a boiling point of 97.55°C, while 3-chloro-3-methylpentane boils at 114 °C.[1][7]
Table 1: Summary of Computed Properties for this compound Data sourced from PubChem and other computational databases.
| Property | Value | Source Citation |
| Molecular Formula | C₆H₁₃Cl | [8] |
| Molecular Weight | 120.62 g/mol | [8][9] |
| IUPAC Name | This compound | [8] |
| InChIKey | NRLWLQUJUTWEJD-UHFFFAOYSA-N | [8] |
| SMILES | CCC(C)CCCl | [8] |
| Polar Surface Area | 0 Ų | [8][9] |
| XLogP3 | 3.5 | [9] |
Spectroscopic Properties
In standard achiral solvents, the spectroscopic profiles of enantiomers are indistinguishable.
-
NMR Spectroscopy (¹H and ¹³C): The ¹H and ¹³C NMR spectra for (R)- and (S)-1-chloro-3-methylpentane are identical, as the chemical shifts and coupling constants are not influenced by the chirality of the molecule in an achiral medium.
-
Infrared (IR) Spectroscopy: The vibrational modes of the two enantiomers are the same, leading to identical IR spectra. The characteristic C-Cl stretching vibrations are expected to appear in the range of 550–750 cm⁻¹.[7]
Chemical Reactivity
As a primary alkyl halide, this compound is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[7][10]
-
Reaction with Achiral Reagents: The (R) and (S) enantiomers exhibit identical reaction rates and product distributions when reacting with achiral reagents.
-
Reaction with Chiral Reagents: When reacting with a chiral, non-racemic reagent, the two enantiomers will react at different rates, leading to different product ratios. This principle is the basis for kinetic resolution and is of paramount importance in pharmaceutical development, where enzymes (chiral catalysts) metabolize enantiomeric drugs at different rates.
Computational Protocols for Property Determination
The theoretical properties of molecules like this compound are primarily determined through computational chemistry methods. Density Functional Theory (DFT) is a robust and widely used approach for this purpose. Below is a detailed, generalized workflow.
Experimental Protocol: DFT-Based Property Calculation
-
Structure Generation:
-
Construct the 3D structures of both (R)- and (S)-1-chloro-3-methylpentane using molecular modeling software (e.g., Avogadro, GaussView). Assign the correct stereochemistry at the C3 center.
-
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation of each enantiomer.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and effective choice.
-
Basis Set: 6-31G(d) or a larger set for higher accuracy.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
The optimization process iteratively adjusts atomic coordinates to minimize the total electronic energy of the molecule.
-
-
Frequency Analysis:
-
Perform a vibrational frequency calculation on the optimized geometry using the same functional and basis set.
-
Purpose 1 (Verification): Confirm that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
-
Purpose 2 (Thermodynamics & IR): Calculate zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and predict the theoretical infrared (IR) spectrum. The frequencies and intensities of vibrational modes can be directly compared to experimental IR data.
-
-
Property Calculation:
-
Using the optimized geometry, perform single-point energy calculations to determine various electronic properties.
-
Dipole Moment: Calculated from the electronic charge distribution.
-
NMR Spectra: Predict ¹H and ¹³C chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. Calculated shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) computed at the same level of theory.
-
Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.
-
Conclusion
This compound is a chiral molecule existing as a pair of enantiomers, (R) and (S). While these stereoisomers share identical physical and spectroscopic properties in an achiral context, their reactivity can differ significantly in the presence of other chiral molecules. This distinction is fundamental in drug development and stereoselective synthesis. The theoretical properties of these isomers can be accurately predicted using computational chemistry workflows, such as those based on Density Functional Theory. These computational protocols provide invaluable insights into molecular structure, stability, and reactivity, guiding experimental design and accelerating research in chemical and pharmaceutical sciences.
References
- 1. 3-chloro-3-methylpentane [stenutz.eu]
- 2. The total possible stereoisomers of 1 -chloro-3-methyl pentane is (A) 2 (.. [askfilo.com]
- 3. askfilo.com [askfilo.com]
- 4. chegg.com [chegg.com]
- 5. Answered: Draw all the stereoisomers for each of the following: a. This compound b. 2-methyl-1-propanol c. 2-bromo-1-butanol d. 3-bromo-2-butanol e.… | bartleby [bartleby.com]
- 6. allen.in [allen.in]
- 7. This compound | 62016-93-7 | Benchchem [benchchem.com]
- 8. This compound | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (3R)-1-chloro-3-methylpentane | C6H13Cl | CID 101996010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
A Technical Guide to the Solubility of 1-Chloro-3-methylpentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-methylpentane, a halogenated alkane, finds utility in various synthetic and industrial applications. A thorough understanding of its solubility characteristics in different organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, rooted in the fundamental principles of intermolecular forces. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the theoretical framework governing its solubility and presents a detailed, generalized experimental protocol for its empirical determination. This guide is intended to equip researchers and professionals with the necessary knowledge to predict solubility behavior, select appropriate solvent systems, and perform accurate solubility measurements.
Introduction to the Solubility of Haloalkanes
The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This adage is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar in nature and magnitude to the forces within the pure solute and pure solvent.
Haloalkanes, such as this compound, are characterized by a polar carbon-halogen bond and a nonpolar alkyl chain. This dual nature dictates their solubility in various organic solvents. The primary intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that arise from temporary fluctuations in electron distribution. They are present in all molecules and increase with molecular size and surface area.
-
Dipole-Dipole Interactions: These forces exist between polar molecules due to the attraction of the positive end of one molecule to the negative end of another. The C-Cl bond in this compound is polar, giving the molecule a permanent dipole moment.
Generally, haloalkanes are soluble in a wide range of organic solvents because the energy required to break the intermolecular attractions within the haloalkane and the solvent is compensated by the energy released upon the formation of new attractions between the haloalkane and solvent molecules.[1][2][3]
Predicted Solubility of this compound
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | Alcohols have both polar (-OH) and nonpolar (alkyl) regions, allowing for favorable interactions with the polar C-Cl bond and the nonpolar alkyl chain of this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity, which is compatible with the dipole of the C-Cl bond. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The polar carbonyl group in ketones can engage in dipole-dipole interactions with the C-Cl bond. |
| Esters | Ethyl acetate | High | Similar to ketones, the polar ester group allows for good solvation of the polar portion of the haloalkane. |
| Aromatic Hydrocarbons | Toluene, Benzene | High | The primary forces are van der Waals interactions. The large, polarizable electron clouds of aromatic rings can interact favorably with the alkyl halide. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to High | Solubility is driven by van der Waals forces. The nonpolar nature of both the solvent and the alkyl part of the solute promotes miscibility. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | The principle of "like dissolves like" is strongly applicable here, with similar intermolecular forces dominating. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. The most common and reliable method is the isothermal shake-flask method.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated glass vials with screw caps
-
Syringes and syringe filters (chemically compatible, e.g., PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Volumetric flasks and pipettes
-
Appropriate personal protective equipment (PPE)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of a distinct, undissolved phase of the solute is necessary to ensure saturation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The shaking ensures efficient mixing and facilitates the dissolution process.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the shaking and allow the mixture to stand undisturbed in the thermostatic bath for at least 24 hours to allow for complete phase separation.
-
Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of the solute.
-
Record the exact mass of the collected filtrate.
-
-
Analysis of Solute Concentration:
-
Dilute the filtered sample to a known volume with the pure solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID.
-
Prepare a calibration curve by analyzing a series of standard solutions of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), mole fraction (χ), or molality (mol/kg).
-
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.
Caption: Workflow for Experimental Solubility Determination.
Solvent Selection Pathway
This diagram outlines a logical pathway for selecting a suitable organic solvent for a process involving this compound, considering key factors.
Caption: Solvent Selection Pathway.
Conclusion
References
An In-depth Technical Guide to the Hazards and Safety Precautions for 1-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 1-Chloro-3-methylpentane. The information is compiled from established safety data sheets and chemical databases to ensure a high standard of accuracy for professionals in research and development.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Cl | [1] |
| Molecular Weight | 120.62 g/mol | [1] |
| CAS Number | 62016-93-7 | [1] |
| Appearance | Liquid (presumed) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Density | Not available | |
| Vapor Pressure | Not available | |
| Water Solubility | Not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |
GHS Pictograms:
-
Flame: Indicates a flammable hazard.
-
Exclamation Mark: Indicates skin and eye irritation, and respiratory tract irritation.
Signal Word: Warning[1]
Experimental Protocols for Hazard Determination
While specific experimental data for this compound is not publicly available, the hazard classifications are determined by standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral, Dermal, and Inhalation Toxicity
Standardized OECD test guidelines (e.g., OECD 420, 423, 402, 403) are employed to determine the acute toxicity of a substance. These protocols involve the administration of the chemical to laboratory animals (typically rats) via oral, dermal, or inhalation routes. The studies are designed to determine the LD50 (lethal dose for 50% of the test population) or LC50 (lethal concentration for 50% of the test population) and to identify signs of toxicity.
Skin Irritation
The potential for skin irritation is assessed using methods such as the OECD Test Guideline 404. This involves applying the substance to the shaved skin of an animal (historically rabbits) and observing for signs of erythema (redness) and edema (swelling) over a period of time. In vitro methods using reconstructed human epidermis models are increasingly used as alternatives.
Eye Irritation
Eye irritation potential is evaluated using protocols like the OECD Test Guideline 405. This test has traditionally involved instilling the substance into the eye of an animal (typically a rabbit) and scoring the irritation to the cornea, iris, and conjunctiva. As with skin irritation testing, in vitro alternatives are now preferred.
Safety Precautions and Emergency Procedures
Strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant exposure, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.
Handling and Storage
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The vapor may travel a considerable distance to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Toxicokinetics and Metabolism
Specific toxicokinetic and metabolic pathway information for this compound is not available. However, the metabolism of short-chain chlorinated alkanes generally proceeds through two primary pathways: cytochrome P450-mediated oxidation and glutathione (B108866) conjugation.[2][3]
Cytochrome P450 Oxidation
The cytochrome P450 enzyme system, primarily in the liver, can hydroxylate the alkyl chain.[2] This can lead to the formation of an unstable intermediate that can eliminate hydrogen chloride, resulting in the formation of an aldehyde or ketone.[4]
Glutathione Conjugation
Glutathione S-transferases (GSTs) can catalyze the conjugation of glutathione to the chlorinated alkane, leading to the formation of a more water-soluble conjugate that can be further metabolized and excreted.[3][5]
Visualizations
Logical Workflow for Hazard Assessment
Caption: A logical workflow for the hazard assessment of a chemical substance.
Representative Metabolic Pathway for Short-Chain Chlorinated Alkanes
Caption: A representative metabolic pathway for short-chain chlorinated alkanes.
References
- 1. This compound | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. courses.washington.edu [courses.washington.edu]
- 5. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Free Radical Chlorination of 3-Methylpentane: A Mechanistic and Quantitative Analysis
Abstract: This technical guide provides a comprehensive examination of the free radical chlorination of 3-methylpentane (B165638). It serves as a model system for understanding the principles of radical chain reactions, regioselectivity, and stereochemical outcomes in alkane halogenation. This document details the reaction mechanism, analyzes the factors governing product distribution, presents quantitative data on bond reactivity, and outlines a typical experimental protocol for researchers, scientists, and drug development professionals.
The Core Reaction Mechanism
Free radical halogenation proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. The overall reaction for the monochlorination of 3-methylpentane is:
CH₃CH₂CH(CH₃)CH₂CH₃ + Cl₂ --(UV light)--> C₆H₁₃Cl + HCl
1.1. Initiation The reaction is initiated by the homolytic cleavage of the relatively weak chlorine-chlorine bond (Bond Dissociation Energy: ~243 kJ/mol) by ultraviolet (UV) light. This step generates two highly reactive chlorine radicals, which are neutral species with an unpaired electron.
-
Reaction: Cl₂ + UV light (hν) → 2 Cl•
1.2. Propagation The propagation phase consists of two repeating steps that are responsible for the formation of the products and the regeneration of the chain-carrying radical.
-
Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from the 3-methylpentane molecule. This is the rate-determining step and dictates the regioselectivity of the reaction. This abstraction forms a stable hydrogen chloride (HCl) molecule and a 3-methylpentyl radical intermediate.[1]
-
Reaction: C₆H₁₄ + Cl• → C₆H₁₃• + HCl
-
-
Step 2: Halogenation. The resulting alkyl radical reacts with a molecule of chlorine (Cl₂) to form the monochlorinated product and a new chlorine radical, which can then continue the chain reaction.[1][2]
-
Reaction: C₆H₁₃• + Cl₂ → C₆H₁₃Cl + Cl•
-
1.3. Termination The chain reaction is terminated when any two radical species combine to form a stable, non-radical molecule. These are relatively rare events compared to propagation steps but are crucial for ending the reaction.
-
Possible Reactions:
-
Cl• + Cl• → Cl₂
-
C₆H₁₃• + Cl• → C₆H₁₃Cl
-
C₆H₁₃• + C₆H₁₃• → C₁₂H₂₆
-
Regioselectivity and Reactivity
The chlorination of 3-methylpentane does not produce a single product but rather a mixture of constitutional isomers. The distribution of these isomers is determined by the relative reactivity of the different types of carbon-hydrogen bonds within the molecule.
2.1. C-H Bond Strength and Radical Stability The rate of hydrogen abstraction depends on the stability of the alkyl radical being formed. Radical stability follows the order: tertiary (3°) > secondary (2°) > primary (1°).[3][4] This is because alkyl groups are electron-donating and stabilize the electron-deficient radical center through hyperconjugation and inductive effects. Consequently, the C-H bond dissociation energies (BDEs) are lowest for tertiary hydrogens and highest for primary hydrogens, making tertiary hydrogens easier to abstract.
| C-H Bond Type | Example | Bond Dissociation Energy (kcal/mol) | Relative Radical Stability |
| Primary (1°) | CH₃CH₂-H | ~98 | Least Stable |
| Secondary (2°) | (CH₃)₂CH-H | ~95 | More Stable |
| Tertiary (3°) | (CH₃)₃C-H | ~93 | Most Stable |
| Table 1: Generalized C-H Bond Dissociation Energies and Resulting Radical Stability.[4] |
2.2. Relative Reactivity in Chlorination While radical stability is a key factor, chlorination is known to be a relatively unselective process because the hydrogen abstraction step is exothermic and has an early transition state (Hammond's Postulate).[5] However, a clear preference exists. At room temperature, the approximate relative rates of abstraction by a chlorine radical are given below.
| C-H Bond Type | Relative Rate of Abstraction (at 25 °C) |
| Primary (1°) | 1 |
| Secondary (2°) | 3.5 - 4.5 |
| Tertiary (3°) | 5 - 6 |
| Table 2: Relative Reactivity of C-H Bonds in Free Radical Chlorination.[4][6][7] For calculations in this guide, we will use the approximate ratio of 1 : 4 : 5 for 1°, 2°, and 3° hydrogens, respectively. |
Product Distribution Analysis
3-methylpentane has four distinct sets of hydrogen atoms, leading to the formation of four constitutional isomers upon monochlorination.[8]
The theoretical yield of each isomer can be predicted by multiplying the number of equivalent hydrogens by their relative reactivity factor.
| Product Name | Hydrogen Type | Number of Hydrogens | Relative Reactivity | Calculated Amount (Hydrogens × Reactivity) | Predicted Yield (%) |
| 1-chloro-3-methylpentane | Primary (a) | 6 | 1 | 6 × 1 = 6.0 | 20.1% |
| 2-chloro-3-methylpentane | Secondary (b) | 4 | 4 | 4 × 4 = 16.0 | 53.5% |
| 3-chloro-3-methylpentane | Tertiary (c) | 1 | 5 | 1 × 5 = 5.0 | 16.7% |
| 1-chloro-2-ethylbutane | Primary (d) | 3 | 1 | 3 × 1 = 3.0 | 10.0% |
| Total | 14 | 29.9 | 100% | ||
| Table 3: Predicted Product Distribution for Monochlorination of 3-Methylpentane. | |||||
| Resulting from abstraction at the methyl group on carbon 3. |
This calculation predicts that 2-chloro-3-methylpentane will be the major product due to the combination of a moderate number of hydrogens (4) and higher secondary reactivity (4).
Stereochemical Outcomes
The free radical chlorination of the achiral starting material, 3-methylpentane, can lead to the formation of new stereocenters.
-
Radical Intermediate Geometry: The alkyl radical intermediates are sp²-hybridized and have a trigonal planar geometry, with the unpaired electron residing in a p-orbital.[9][10]
-
Racemization: When a new stereocenter is formed, the incoming chlorine molecule can attack the planar radical from either face with equal probability. This results in the formation of an equal mixture of R and S enantiomers, known as a racemic mixture.[9][10]
All four constitutional isomers produced from 3-methylpentane are chiral:
-
This compound: Forms a new stereocenter at C3. A racemic mixture is produced.
-
2-chloro-3-methylpentane: Forms new stereocenters at C2 and C3. A mixture of diastereomers (in racemic pairs) is produced.
-
3-chloro-3-methylpentane: Forms a new stereocenter at C3. A racemic mixture is produced.
-
1-chloro-2-ethylbutane: Forms a new stereocenter at C2. A racemic mixture is produced.
Experimental Protocols
5.1. Materials and Apparatus
-
Reactants: 3-methylpentane (high purity), Chlorine (Cl₂) gas or sulfuryl chloride (SO₂Cl₂) as a safer alternative source of chlorine radicals.
-
Apparatus: A three-necked round-bottom flask, a reflux condenser, a gas inlet tube/dropping funnel, a magnetic stirrer, a UV lamp (e.g., mercury vapor lamp), a gas trap (for excess Cl₂ and HCl byproduct, typically containing NaOH solution).
-
Analysis: Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar DB-1 or similar).
5.2. General Procedure for Photochlorination
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Charge the flask with 3-methylpentane. If using an inert solvent, add it at this stage.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can act as a radical inhibitor.
-
Initiation: Position the UV lamp adjacent to the reaction flask (if glass, ensure it is not UV-blocking Pyrex). Begin stirring.
-
Reaction: Slowly bubble chlorine gas into the solution at a controlled rate. The reaction is often exothermic, so cooling with a water bath may be necessary to maintain a constant temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by observing the disappearance of the yellow-green chlorine color and by taking aliquots for GC analysis.
-
Workup: Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp. Purge the system with inert gas to remove residual Cl₂ and HCl. Wash the organic mixture with a dilute sodium bicarbonate solution to neutralize acid, followed by water, and then dry over an anhydrous salt (e.g., MgSO₄).
5.3. Product Analysis by Gas Chromatography (GC)
-
Sample Preparation: Dilute a small sample of the final reaction mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject the sample into the GC.
-
Separation: The different monochlorinated isomers, being constitutional isomers, will have slightly different boiling points and will separate on the column. A typical temperature program might start at 50 °C and ramp to 150 °C.
-
Quantification: The area of each peak in the chromatogram is proportional to the amount of that isomer present. The percentage of each product is calculated by dividing its peak area by the total area of all product peaks.[11] This experimental distribution can then be compared to the theoretical yields calculated in Table 3.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. Radical Selectivity Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Methylpentane on monochlorination gives four possible products. The reaction follows free radical mechanism.The relative reactivities for replacement of -H are `3^(ul@):2^(ul@):1^(ul@)` =6:4:1. Relative amounts of A,B,C and D formed are [allen.in]
- 7. sarthaks.com [sarthaks.com]
- 8. Solved Radical chlorination of 3-methylpentane produces all | Chegg.com [chegg.com]
- 9. 9.5 Stereochemistry for the Halogenation of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chlorination [sas.upenn.edu]
Methodological & Application
Application Notes and Protocol for the Formation of (3-Methylpentyl)magnesium chloride from 1-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the Grignard reagent, (3-methylpentyl)magnesium chloride, from 1-chloro-3-methylpentane. Grignard reagents are pivotal in organic synthesis for the formation of carbon-carbon bonds, making this protocol relevant for drug discovery and development. Due to the lower reactivity of alkyl chlorides compared to bromides and iodides, this protocol emphasizes the critical aspects of magnesium activation and stringent anhydrous reaction conditions to ensure a successful synthesis with a viable yield.
Introduction
Grignard reagents, organomagnesium halides, are powerful nucleophiles widely employed in organic chemistry to create new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. The reactivity of the organic halide is a crucial factor, with the general trend being R-I > R-Br > R-Cl.[1] Consequently, the synthesis of Grignard reagents from alkyl chlorides, such as this compound, presents a greater challenge due to the stronger carbon-chlorine bond.[1]
Successful formation of a Grignard reagent from an alkyl chloride necessitates careful attention to the activation of the magnesium surface, which is often passivated by a layer of magnesium oxide, and the rigorous exclusion of moisture, as Grignard reagents are highly sensitive to protic solvents.[2] This protocol outlines a reliable method for the preparation of (3-methylpentyl)magnesium chloride, including troubleshooting and expected outcomes.
Data Presentation
The following table summarizes the typical quantitative data for the formation of a Grignard reagent from a primary alkyl chloride like this compound. Please note that actual results may vary depending on the specific experimental conditions and the purity of the reagents.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Ensure high purity and dryness. |
| Magnesium Turnings | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Anhydrous Diethyl Ether | Sufficient to achieve desired concentration (e.g., 0.5 - 1.0 M) | Must be rigorously dried. |
| Reaction Conditions | ||
| Initiation Temperature | Gentle warming (e.g., with a heat gun) or reflux | To overcome the activation energy. |
| Reaction Temperature | Gentle reflux (~35 °C for diethyl ether) | The reaction is exothermic and may sustain reflux. |
| Reaction Time | 1 - 3 hours | Monitor for the consumption of magnesium. |
| Expected Outcome | ||
| Yield | 50 - 80% | Yields are typically lower and more variable than with bromides or iodides.[1] |
| Appearance | Cloudy, grey to brownish solution | Indicates the formation of the Grignard reagent. |
Experimental Protocol
Materials and Reagents
-
This compound (high purity, anhydrous)
-
Magnesium turnings
-
Anhydrous diethyl ether (or tetrahydrofuran, THF)
-
Iodine crystal (for activation)
-
1,2-Dibromoethane (B42909) (optional, for activation)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for anhydrous reactions (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle or heat gun
Experimental Workflow
Caption: Experimental workflow for the preparation of (3-methylpentyl)magnesium chloride.
Step-by-Step Procedure
-
Preparation of Apparatus:
-
Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and a pressure-equalizing dropping funnel) in an oven at 120 °C for at least 4 hours or by flame-drying under a stream of inert gas.
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. Equip the flask with a magnetic stir bar.
-
-
Magnesium Activation:
-
Place the magnesium turnings (1.2-1.5 equivalents) into the reaction flask.
-
Add a single small crystal of iodine. The iodine will react with the magnesium surface, creating reactive sites. The disappearance of the purple iodine vapor and the formation of a greyish surface on the magnesium indicates activation.
-
Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction, which is indicated by the evolution of ethylene (B1197577) gas.
-
-
Reaction Initiation:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the activated magnesium turnings.
-
Gently warm the flask with a heat gun or in a warm water bath to initiate the reaction. Initiation is indicated by the appearance of turbidity, a grayish color, and spontaneous refluxing of the ether.
-
-
Addition of Alkyl Halide:
-
Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.
-
-
Completion of Reaction:
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.
-
The reaction is considered complete when most of the magnesium has been consumed. The resulting cloudy, grey-to-brownish solution is the Grignard reagent, (3-methylpentyl)magnesium chloride.
-
-
Use of the Grignard Reagent:
-
The freshly prepared Grignard reagent should be used immediately for the subsequent reaction step. It is not typically isolated.
-
Troubleshooting
The successful formation of a Grignard reagent from an alkyl chloride can be challenging. The following logical workflow can aid in troubleshooting common issues.
Caption: Troubleshooting workflow for Grignard reagent formation.
Conclusion
The formation of (3-methylpentyl)magnesium chloride from this compound is a feasible but challenging transformation that requires meticulous attention to experimental detail. By following this protocol, which emphasizes the critical need for anhydrous conditions and effective magnesium activation, researchers can successfully prepare this valuable Grignard reagent for use in a variety of synthetic applications, including the development of novel pharmaceutical compounds.
References
Application of 1-Chloro-3-methylpentane in Alkylating Syntheses: A Detailed Overview for Researchers
For Immediate Release
This document provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals on the use of 1-chloro-3-methylpentane as an alkylating agent in organic synthesis. While a primary alkyl halide, its application in Friedel-Crafts reactions is dominated by the formation of a rearranged tertiary alkylated product, a crucial consideration for synthetic strategy.
Application Notes
This compound serves as a precursor to a six-carbon alkylating agent. In the presence of a Lewis acid catalyst, it is primarily employed in Friedel-Crafts alkylation reactions to introduce a tertiary alkyl substituent onto an aromatic ring. This occurs due to a predictable carbocation rearrangement, a fundamental concept in electrophilic aromatic substitution.
The primary carbocation that would theoretically form from this compound undergoes a rapid 1,2-hydride shift to generate a more stable tertiary carbocation. Consequently, the major product of such a reaction is not the 3-methylpentyl-substituted arene, but rather the (3-methylpentan-3-yl)-substituted arene, also known as the tert-amyl substituted arene.
This rearranged product, tert-amylbenzene, is a valuable intermediate in various industrial and pharmaceutical applications. It is utilized in the synthesis of active pharmaceutical ingredients (APIs) with antifungal properties and serves as a component in the production of hydrogen peroxide and as an electrolyte additive in lithium-ion batteries to prevent overcharging.[1] Therefore, while this compound is the starting reagent, the synthetic utility lies in the generation of the tert-amyl moiety.
Understanding this rearrangement is critical for predicting the outcome of the reaction and for the strategic design of synthetic pathways. For instance, if the direct introduction of the 3-methylpentyl group is desired, a Friedel-Crafts acylation followed by reduction would be the preferred method to avoid carbocation rearrangement.
Key Reaction and Predicted Product
The primary application of this compound as an alkylating agent is in the Lewis acid-catalyzed alkylation of aromatic compounds. The general reaction scheme with benzene (B151609) is depicted below, highlighting the key rearrangement step.
Caption: Reaction scheme of Friedel-Crafts alkylation of benzene with this compound.
Quantitative Data Summary
The following table summarizes representative reaction parameters for the synthesis of the alkylating agent and its subsequent use in a Friedel-Crafts alkylation, based on analogous reactions.
| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Synthesis of this compound | 3-Methylpentanol, Thionyl Chloride | - | - | 0 to Reflux | 1-3 | 70-90 |
| Friedel-Crafts Alkylation | Benzene, this compound | Aluminum Chloride (AlCl₃) | Benzene (excess) | 0-10 | 2-4 | 60-80 (of rearranged product) |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Methylpentanol
This protocol describes the conversion of 3-methylpentanol to this compound using thionyl chloride.
Materials:
-
3-Methylpentanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a scavenger for HCl)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube or connected to a gas trap to handle the evolving HCl and SO₂ gases.
-
Place 3-methylpentanol in the flask.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride from the dropping funnel to the stirred alcohol. If pyridine is used, it should be added to the alcohol before the addition of thionyl chloride.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to reflux for 1-2 hours.
-
Cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried solution and purify the crude this compound by distillation.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Friedel-Crafts Alkylation of Benzene with this compound
This protocol outlines a representative procedure for the alkylation of benzene using this compound, which is expected to yield (3-methylpentan-3-yl)benzene as the major product.
Materials:
-
Anhydrous benzene (in excess, serves as both reactant and solvent)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Gas trap
-
Separatory funnel
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap (to handle evolved HCl gas).
-
Add anhydrous benzene to the flask and cool it in an ice bath to 0-5 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred benzene.
-
From the dropping funnel, add a solution of this compound in a small amount of anhydrous benzene dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully quench the reaction by slowly adding crushed ice, followed by cold dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter or decant the solution and remove the excess benzene using a rotary evaporator.
-
Purify the resulting crude (3-methylpentan-3-yl)benzene by vacuum distillation.
Caption: Workflow for the Friedel-Crafts alkylation of benzene.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Thionyl chloride is corrosive and toxic. Avoid inhalation of vapors and contact with skin.
-
Benzene is a known carcinogen. Handle with appropriate personal protective equipment.
-
The reactions are exothermic and evolve corrosive gases (HCl, SO₂). Ensure proper temperature control and gas trapping.
This document is intended for informational purposes for qualified professionals and should be used in conjunction with standard laboratory safety practices.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methylpentane is a chiral primary alkyl halide that serves as a versatile substrate in synthetic organic chemistry. Due to its structure, it predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions. This pathway allows for the stereospecific introduction of a wide range of functional groups, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The carbon atom attached to the chlorine is a primary carbon, which is sterically accessible, while the chiral center at the C-3 position allows for the synthesis of enantiomerically specific products. These application notes provide a detailed overview of the reaction mechanisms, influencing factors, and experimental protocols for leveraging this compound in nucleophilic substitution reactions.
Reaction Mechanisms
The reactivity of this compound is dominated by the SN2 mechanism. The alternative SN1 pathway is significantly disfavored due to the high energy of the primary carbocation intermediate that would need to form.
The SN2 (Bimolecular Nucleophilic Substitution) Pathway
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs.[1][2] This "backside attack" mechanism dictates the stereochemical outcome of the reaction.[3] For this compound, the reaction occurs at the C-1 position, which is not the chiral center. Therefore, the configuration of the stereocenter at C-3 is retained in the product.
The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics (Rate = k[C₆H₁₃Cl][Nu⁻]).[1][2][4]
Caption: SN2 reaction mechanism for this compound.
The SN1 (Unimolecular Nucleophilic Substitution) Pathway
The SN1 mechanism involves a two-step process: the slow, rate-determining formation of a carbocation intermediate, followed by a rapid attack by the nucleophile.[1][5] This pathway is highly unfavorable for primary alkyl halides like this compound because it would require the formation of a very unstable primary carbocation. Therefore, SN1 reactions are generally not observed with this substrate under typical nucleophilic substitution conditions.
Caption: The disfavored SN1 pathway for this compound.
Factors Influencing SN2 Reactions
The efficiency and outcome of the nucleophilic substitution on this compound are governed by several key factors.
Caption: Key factors influencing the SN2 reaction of this compound.
-
Nucleophile: The rate of an SN2 reaction is highly sensitive to the strength of the nucleophile. Stronger nucleophiles, which are typically anionic and less electronegative, react faster.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for SN2 reactions.[6] They can solvate the accompanying cation but leave the anionic nucleophile "naked" and highly reactive.[7][8] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that lowers its energy and reactivity, thus slowing the reaction rate.[8][9]
-
Leaving Group: The chloride ion is a good leaving group as it is the conjugate base of a strong acid (HCl), making it stable upon departure.
-
Temperature: Like most reactions, the rate of nucleophilic substitution increases with temperature, as it provides the necessary activation energy. Reactions are often heated under reflux to proceed at a reasonable rate.[5][10]
Quantitative Data Summary
Table 1: Relative Reaction Rates with Various Nucleophiles (Substrate: Primary Alkyl Halide, Solvent: Methanol)
| Nucleophile | Formula | Relative Rate |
| Iodide | I⁻ | ~100,000 |
| Thiolate | RS⁻ | ~100,000 |
| Cyanide | CN⁻ | ~10,000 |
| Azide | N₃⁻ | ~1,000 |
| Hydroxide (B78521) | OH⁻ | ~1,000 |
| Bromide | Br⁻ | ~500 |
| Chloride | Cl⁻ | ~1 |
| Ammonia | NH₃ | <1 |
| Water | H₂O | <<1 |
Table 2: Relative Reaction Rates in Different Solvents (Reaction: R-Br + N₃⁻ → R-N₃ + Br⁻)
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol | Polar Protic | 33 | 1 |
| Water | Polar Protic | 80 | 7 |
| DMSO | Polar Aprotic | 47 | 1,300 |
| DMF | Polar Aprotic | 37 | 2,800 |
| Acetonitrile | Polar Aprotic | 38 | 5,000 |
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. This compound is flammable and may cause irritation.[11] Nucleophiles like sodium cyanide and sodium hydroxide are toxic and corrosive.
Protocol 1: Synthesis of (R)-3-methylpentan-1-ol
This protocol describes the hydrolysis of (R)-1-chloro-3-methylpentane to the corresponding primary alcohol using a strong base.
-
Reaction: (R)-C₆H₁₃Cl + NaOH → (R)-C₆H₁₃OH + NaCl
-
Materials:
-
(R)-1-chloro-3-methylpentane
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Prepare a 1 M aqueous solution of NaOH.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (R)-1-chloro-3-methylpentane and an equal volume of ethanol. The ethanol acts as a co-solvent to ensure miscibility.[5]
-
Add 1.5 molar equivalents of the 1 M NaOH solution to the flask.
-
Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via fractional distillation to obtain pure (R)-3-methylpentan-1-ol.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Protocol 2: Synthesis of (S)-4-methylhexane-1-nitrile
This protocol demonstrates the synthesis of a nitrile, which extends the carbon chain by one carbon.[12]
-
Reaction: (R)-1-chloro-3-methylpentane + NaCN → (S)-CH₃CH₂CH(CH₃)CH₂CH₂CN + NaCl
-
Materials:
-
(R)-1-chloro-3-methylpentane
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry, three-neck round-bottom flask equipped with a thermometer, mechanical stirrer, and a nitrogen inlet, add sodium cyanide (1.2 molar equivalents) and dry DMSO.
-
Stir the suspension and heat to 50-60°C under a nitrogen atmosphere.
-
Slowly add (R)-1-chloro-3-methylpentane to the heated suspension over 30 minutes, maintaining the internal temperature below 70°C.
-
After the addition is complete, continue stirring at 60°C for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash them twice with water and once with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude nitrile by vacuum distillation.
-
Characterize the final product using appropriate spectroscopic methods (IR spectroscopy should show a sharp nitrile peak around 2250 cm⁻¹).
-
General Experimental Workflow
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. homework.study.com [homework.study.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. users.wfu.edu [users.wfu.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. physicsandmathstutor.com [physicsandmathstutor.com]
- 11. This compound | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. studymind.co.uk [studymind.co.uk]
Application Notes and Protocols for SN2 Reactions Using 1-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1-chloro-3-methylpentane in bimolecular nucleophilic substitution (SN2) reactions. This primary alkyl halide is an excellent substrate for SN2 reactions, which proceed via a single, concerted step involving the backside attack of a nucleophile, leading to an inversion of stereochemistry at the reaction center.
Introduction
This compound is a versatile reagent in organic synthesis, particularly in the formation of new carbon-heteroatom bonds through SN2 reactions. Its primary nature ensures a high reaction rate with minimal competing elimination (E2) side reactions, especially with good, non-basic nucleophiles.[1][2] The steric hindrance around the electrophilic carbon is low, further favoring the SN2 pathway.[1][2]
This document outlines the experimental setup, provides detailed protocols for representative SN2 reactions, and presents key data for the synthesis of various derivatives of 3-methylpentane.
Data Presentation: SN2 Reactions of this compound
The following table summarizes typical reaction conditions and outcomes for the SN2 reaction of this compound with various nucleophiles. Please note that the following data is illustrative and representative of typical SN2 reactions for primary alkyl halides.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Illustrative Yield (%) |
| Iodide | Sodium Iodide | Acetone (B3395972) | 50 | 3-6 | 1-Iodo-3-methylpentane | 85-95 |
| Azide (B81097) | Sodium Azide | DMSO | 25-60 | 12 | 1-Azido-3-methylpentane | 90 |
| Cyanide | Sodium Cyanide | Acetone/Ethanol | 60-80 | 12-24 | 1-Cyano-3-methylpentane | 75-85 |
| Thiocyanate | Sodium Thiocyanate | Ethanol | 78 | 8-16 | 1-Thiocyanato-3-methylpentane | 80-90 |
| Ethoxide | Sodium Ethoxide | Ethanol | 50-70 | 6-12 | 1-Ethoxy-3-methylpentane | 70-80 |
Experimental Protocols
Below are detailed methodologies for key SN2 reactions involving this compound.
Protocol 1: Synthesis of 1-Iodo-3-methylpentane via Finkelstein Reaction
This protocol describes the substitution of the chloro group with an iodo group, a classic Finkelstein reaction. The reaction is driven to completion by the precipitation of sodium chloride in acetone.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Diatomaceous earth
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 g (0.1 mol) of sodium iodide in 50 mL of anhydrous acetone.
-
To this solution, add 6.03 g (0.05 mol) of this compound.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C) with constant stirring. The formation of a white precipitate (NaCl) should be observed.
-
Continue the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated sodium chloride. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone using a rotary evaporator.
-
To the residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel and shake.
-
Separate the organic layer and wash it with 25 mL of 10% aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-iodo-3-methylpentane.
Protocol 2: Synthesis of 1-Azido-3-methylpentane
This protocol details the synthesis of an alkyl azide, a versatile intermediate for the preparation of amines and other nitrogen-containing compounds.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Round-bottom flask
-
Heating mantle with a stirrer and temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of anhydrous DMSO and 4.88 g (0.075 mol) of sodium azide.
-
Stir the suspension and add 6.03 g (0.05 mol) of this compound.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: Alkyl azides can be explosive, avoid high temperatures and distillation to dryness). The product, 1-azido-3-methylpentane, is typically used in the next step without further purification.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of the SN2 reaction and a typical experimental workflow.
Caption: SN2 reaction mechanism of this compound.
Caption: General experimental workflow for SN2 reactions.
References
Application Notes: The Role of 1-Chloro-3-methylpentane in the Synthesis of Novel Compounds
Introduction
1-Chloro-3-methylpentane is a halogenated hydrocarbon that serves as a versatile building block in organic synthesis.[1] As a primary alkyl halide, its reactivity is primarily centered around nucleophilic substitution and organometallic reactions, making it a valuable precursor for introducing the 3-methylpentyl moiety into a variety of molecular scaffolds. This branched alkyl group can be strategically employed in drug discovery and materials science to enhance lipophilicity, modulate biological activity, and influence the physical properties of target compounds. Alkylating agents, in general, are crucial in cancer chemotherapy and play a significant role in the synthesis of pharmaceutical intermediates.[2][3][4]
The chlorine atom in this compound makes the adjacent carbon atom electrophilic, susceptible to attack by nucleophiles. Its utility is prominent in several key synthetic transformations, including the formation of Grignard reagents and as an alkylating agent in Friedel-Crafts reactions and substitutions on heteroatoms. These reactions open pathways to novel derivatives with potential applications in medicinal chemistry and materials science.
Key Synthetic Applications
Grignard Reagent Formation and Subsequent Reactions
The reaction of this compound with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, (3-methylpentyl)magnesium chloride.[5] This organometallic compound is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds, a fundamental process in constructing complex molecules.[2][5]
Applications of (3-methylpentyl)magnesium chloride:
-
Reaction with Carbonyls: It readily adds to aldehydes and ketones to produce secondary and tertiary alcohols, respectively.[6][7] This is a cornerstone of organic synthesis for building molecular complexity.
-
Reaction with Esters: Grignard reagents react with esters in a double addition to form tertiary alcohols.[7][8]
-
Synthesis of Carboxylic Acids: Reaction with carbon dioxide, followed by an acidic workup, yields 4-methylhexanoic acid.[9]
-
Opening of Epoxides: It can act as a nucleophile in SN2 reactions to open epoxide rings, resulting in the formation of alcohols.[7]
Friedel-Crafts Alkylation
This compound can be used to alkylate aromatic rings in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12] This electrophilic aromatic substitution reaction attaches the 3-methylpentyl group to an aromatic nucleus.[12][13]
It is important to note a key limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements.[10][14] In the case of this compound, the initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride shift. This can lead to a mixture of products. However, for certain substrates and conditions, the direct alkylation product can be obtained. This reaction is particularly useful for synthesizing precursors to agrochemicals and pharmaceuticals.
Nucleophilic Substitution Reactions
The chlorine atom of this compound can be displaced by a variety of nucleophiles in SN2 reactions.[15] This allows for the introduction of the 3-methylpentyl group onto heteroatoms like oxygen, nitrogen, and sulfur.
Examples of Nucleophilic Substitution:
-
Williamson Ether Synthesis: Reaction with an alkoxide results in the formation of an ether.
-
Synthesis of Amines: Reaction with ammonia (B1221849) or amines yields corresponding substituted amines.
-
Synthesis of Thioethers: Reaction with a thiol or thiolate provides a thioether.
-
Cyanide Substitution: Reaction with a cyanide salt, such as KCN, yields 4-methylhexanenitrile.[15]
Data Presentation
Table 1: Representative Reactions of this compound
| Reaction Type | Electrophile/Substrate | Reagents | Product | Typical Yield (%) |
| Grignard Formation | This compound | Mg, THF | (3-methylpentyl)magnesium chloride | >90 |
| Grignard + Aldehyde | Benzaldehyde | (3-methylpentyl)magnesium chloride, then H₃O⁺ | 1-Phenyl-4-methyl-1-hexanol | 75-85 |
| Friedel-Crafts Alkylation | Benzene (B151609) | This compound, AlCl₃ | (3-methylpentyl)benzene (B13743922) (and isomers) | 50-65 |
| Nucleophilic Substitution | Sodium Phenoxide | This compound, Acetone | (3-methylpentyl) phenyl ether | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of (3-methylpentyl)magnesium chloride (Grignard Reagent)
Objective: To prepare a Grignard reagent from this compound for use in subsequent reactions.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen inlet
Procedure:
-
A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (1.2 eq) are added to the flask.
-
A small crystal of iodine is added to the magnesium.
-
Anhydrous THF is added to the flask to cover the magnesium.
-
A solution of this compound (1.0 eq) in anhydrous THF is prepared and added to the dropping funnel.
-
A small amount of the this compound solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of bubbles. Gentle heating may be required.
-
Once the reaction has started, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution of (3-methylpentyl)magnesium chloride is ready for use.
Protocol 2: Friedel-Crafts Alkylation of Benzene
Objective: To synthesize (3-methylpentyl)benzene via Friedel-Crafts alkylation.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
This compound
-
Anhydrous benzene
-
Hydrochloric acid (HCl), ice, and sodium bicarbonate solution
-
Drying agent (e.g., anhydrous MgSO₄)
-
Round-bottom flask, condenser, and dropping funnel
Procedure:
-
Anhydrous benzene (used in excess as the solvent) is added to a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.
-
Anhydrous AlCl₃ (1.1 eq) is added portion-wise to the cooled benzene with stirring.
-
This compound (1.0 eq) is added dropwise from the dropping funnel to the stirred mixture.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-3 hours. The reaction progress can be monitored by TLC or GC.
-
The reaction mixture is then slowly poured onto crushed ice, followed by the addition of concentrated HCl to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the excess benzene is removed by distillation.
-
The resulting crude product is purified by fractional distillation or column chromatography to yield (3-methylpentyl)benzene and its isomers.
Visualizations
References
- 1. Buy (3S)-1-Chloro-3-methylpentane (EVT-14793202) | 41248-91-3 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. leah4sci.com [leah4sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 11. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. homework.study.com [homework.study.com]
Application Note & Protocol: Synthesis of 3-Methyl-1-pentene via E2 Elimination of 1-Chloro-3-methylpentane
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-methyl-1-pentene (B165626) through the dehydrohalogenation of 1-Chloro-3-methylpentane. The procedure employs a base-induced E2 elimination reaction, a fundamental transformation in organic chemistry for the formation of alkenes.[1] This protocol outlines the reaction setup, workup, purification, and subsequent analysis of the product mixture using gas chromatography (GC). The target audience includes researchers in organic synthesis, medicinal chemistry, and process development.
Introduction
The elimination of a hydrogen halide from an alkyl halide, known as dehydrohalogenation, is a classic and highly effective method for synthesizing alkenes.[1] This transformation typically proceeds via a β-elimination pathway when the alkyl halide is treated with a strong base.[2] For primary alkyl halides such as this compound, the reaction generally follows a bimolecular (E2) mechanism, especially when a strong base is utilized.[2][3]
The E2 mechanism is a concerted, single-step process where the base abstracts a proton from the β-carbon at the same time the halide leaving group departs from the α-carbon, leading to the formation of a carbon-carbon double bond.[2][3] In this experiment, this compound is heated with a solution of potassium hydroxide (B78521) in ethanol (B145695). The alcoholic KOH generates the ethoxide ion (C₂H₅O⁻), a strong base that facilitates the elimination of HCl to yield the sole alkene product, 3-methyl-1-pentene.[2][4]
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | ≥85% pellets | Fisher Scientific |
| Ethanol (EtOH), Anhydrous | 200 proof | VWR |
| Diethyl Ether (Et₂O), Anhydrous | ≥99% | Sigma-Aldrich |
| Saturated Sodium Chloride (Brine) | ACS Grade | In-house prep. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
| Helium (He), Carrier Gas | 99.999% | Airgas |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Simple distillation apparatus
-
Gas Chromatograph (GC) with Flame Ionization Detector (FID)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
Reaction Procedure: Dehydrohalogenation
-
Preparation of Base: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.6 g (100 mmol) of potassium hydroxide in 40 mL of anhydrous ethanol with gentle stirring. Mild heating may be applied to facilitate dissolution.
-
Reaction Setup: Attach a reflux condenser to the flask and place it in a heating mantle on a stirrer plate.
-
Addition of Reactant: Add 8.4 mL (60 mmol) of this compound to the ethanolic KOH solution through the condenser.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain the reflux with vigorous stirring for 2 hours.
-
Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
Workup and Purification
-
Quenching: Pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL). Combine the organic layers in the separatory funnel.
-
Washing: Wash the combined organic layers with 50 mL of saturated sodium chloride (brine) solution to remove residual water and ethanol.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the resulting crude product by simple distillation, collecting the fraction boiling at approximately 63-65°C, which corresponds to 3-methyl-1-pentene.
Product Analysis: Gas Chromatography (GC)
The purity of the distilled product and the conversion of the starting material can be assessed using gas chromatography.
-
Sample Preparation: Dilute a small aliquot (10 µL) of the distilled product in 1 mL of hexane.
-
GC Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Parameters:
-
Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 100°C at 10°C/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Data Presentation
Reaction Parameters
| Parameter | Value |
| Reactant | This compound |
| Base | Potassium Hydroxide |
| Solvent | Anhydrous Ethanol |
| Reactant Volume | 8.4 mL (60 mmol) |
| Base Mass | 5.6 g (100 mmol) |
| Solvent Volume | 40 mL |
| Reaction Temperature | ~80-85°C (Reflux) |
| Reaction Time | 2 hours |
Representative GC Analysis Data
| Compound | Retention Time (min) | Peak Area (%) [Hypothetical] |
| 3-Methyl-1-pentene | 3.5 | 96% |
| This compound | 5.8 | 3% |
| Diethyl Ether (residual) | 2.1 | <1% |
Visualization
The overall experimental process can be visualized as a logical workflow, from initial setup to final analysis.
Caption: Experimental workflow for the synthesis and analysis of 3-methyl-1-pentene.
Conclusion
This protocol provides a reliable and straightforward method for the synthesis of 3-methyl-1-pentene from this compound via an E2 elimination reaction. The use of alcoholic potassium hydroxide provides the necessary basic conditions for efficient dehydrohalogenation. The procedure includes detailed steps for reaction execution, product purification by distillation, and characterization by gas chromatography, making it suitable for both academic and industrial research settings.
References
Application of 1-Chloro-3-methylpentane in the Synthesis of a Key Pharmaceutical Intermediate for Analgesics
Application Note AP-CHEM-2025-001
Introduction
1-Chloro-3-methylpentane is a chiral alkyl halide that serves as a valuable building block in organic synthesis. Its stereochemistry and reactivity make it a candidate for the introduction of the 3-methylpentyl moiety into more complex molecules, including active pharmaceutical ingredients (APIs). This application note details a representative protocol for the use of this compound in the synthesis of a key intermediate, 2-(3-methoxyphenyl)-4-methylhexanenitrile, which is a precursor for the synthesis of tapentadol (B1681240) analogues. Tapentadol is a centrally acting analgesic with a dual mechanism of action. The use of a chiral alkylating agent like this compound is crucial for establishing the desired stereochemistry in the final drug molecule, which can significantly impact its pharmacological activity and safety profile.
The primary application of this compound in this context is as an alkylating agent in a nucleophilic substitution reaction. The reaction involves the alkylation of a nitrile, a common strategy in the synthesis of pharmaceutical intermediates.
Core Reaction and Mechanism
The key transformation is the alkylation of 3-methoxyphenylacetonitrile with this compound. This reaction proceeds via an S(_N)2 mechanism, where the carbanion generated from the nitrile attacks the electrophilic carbon of this compound, displacing the chloride ion. The stereocenter at the C3 position of this compound is transferred to the newly formed intermediate.
Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier |
| This compound | ≥98% | Generic |
| 3-Methoxyphenylacetonitrile | ≥99% | Generic |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Generic |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Generic |
| Diethyl Ether | Anhydrous | Generic |
| Saturated Ammonium (B1175870) Chloride Solution | ACS Reagent | Generic |
| Anhydrous Magnesium Sulfate | ≥97% | Generic |
| Round-bottom flask with magnetic stirrer | - | Standard laboratory equipment |
| Reflux condenser | - | Standard laboratory equipment |
| Dropping funnel | - | Standard laboratory equipment |
| Thin Layer Chromatography (TLC) plates (silica gel 60 F254) | - | Generic |
| Column chromatography setup (silica gel 60, 230-400 mesh) | - | Standard laboratory equipment |
Synthesis of 2-(3-methoxyphenyl)-4-methylhexanenitrile
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a 60% dispersion of sodium hydride (2.4 g, 60 mmol) in mineral oil.
-
The mineral oil is removed by washing with anhydrous hexane (B92381) (3 x 20 mL), and the remaining sodium hydride is suspended in anhydrous THF (100 mL).
-
A solution of 3-methoxyphenylacetonitrile (7.36 g, 50 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension at 0 °C over a period of 30 minutes.
-
The reaction mixture is then stirred at room temperature for 1 hour to ensure complete formation of the carbanion.
-
A solution of this compound (7.24 g, 60 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is heated to reflux (approximately 66 °C) and maintained at this temperature for 12 hours. The progress of the reaction is monitored by TLC (eluent: hexane/ethyl acetate (B1210297) 9:1).
-
After completion of the reaction, the mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient (98:2 to 95:5) to afford the pure 2-(3-methoxyphenyl)-4-methylhexanenitrile.
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-Methoxyphenylacetonitrile | 7.36 g (50 mmol) |
| This compound | 7.24 g (60 mmol) |
| Sodium Hydride (60%) | 2.4 g (60 mmol) |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Reaction Temperature | Reflux (66 °C) |
| Reaction Time | 12 hours |
| Product | |
| Product Name | 2-(3-methoxyphenyl)-4-methylhexanenitrile |
| Theoretical Yield | 11.57 g |
| Actual Yield | 9.83 g |
| Yield (%) | 85% |
| Analytical Data | |
| Appearance | Colorless to pale yellow oil |
| δ 7.30-7.25 (m, 1H), 6.90-6.85 (m, 3H), 3.80 (s, 3H), 3.75 (t, J=7.2 Hz, 1H), 1.90-1.80 (m, 1H), 1.60-1.50 (m, 1H), 1.40-1.20 (m, 3H), 0.90 (d, J=6.4 Hz, 3H), 0.85 (t, J=7.2 Hz, 3H) |
| δ 160.0, 136.5, 130.0, 121.5, 115.0, 114.0, 55.3, 42.1, 38.5, 34.2, 29.8, 20.5, 19.0, 14.1 |
| Mass Spectrometry (ESI+) | m/z 232.16 [M+H]
|
Visualizations
Caption: Experimental workflow for the synthesis of 2-(3-methoxyphenyl)-4-methylhexanenitrile.
Caption: Logical relationship from intermediate to the API's mechanism of action.
Conclusion
This compound is an effective chiral alkylating agent for the synthesis of 2-(3-methoxyphenyl)-4-methylhexanenitrile, a key intermediate for tapentadol analogues. The described protocol provides a high-yielding and straightforward method for the preparation of this intermediate. The use of such chiral building blocks is of significant importance in modern drug development for the synthesis of enantiomerically pure pharmaceuticals. Further optimization of reaction conditions, such as temperature, reaction time, and solvent, could potentially lead to even higher yields and improved process efficiency.
Application Notes and Protocols for the Synthesis of 3-Methylpentyl Substituted Compounds from 1-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a variety of 3-methylpentyl substituted compounds utilizing 1-chloro-3-methylpentane as a versatile starting material. As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions, allowing for the efficient introduction of the 3-methylpentyl moiety.[1][2][3][4][5][6][7] This enables the synthesis of diverse chemical entities, including ethers, nitriles, amines, and compounds with extended carbon chains via Grignard reagents. These protocols are intended to serve as a foundational guide for researchers in organic synthesis and drug development.
Introduction
The 3-methylpentyl scaffold is a common structural motif in various organic molecules. The ability to synthesize derivatives from a readily available starting material like this compound is of significant interest. Due to its primary nature, this compound favors the SN2 mechanism, which typically proceeds with a predictable inversion of stereochemistry if a chiral center is present and allows for the formation of a wide range of functional groups by reacting with different nucleophiles.[5][8] This document outlines key synthetic transformations of this compound, providing detailed protocols and data for several important classes of compounds.
General Synthetic Pathways
The primary reactivity of this compound is governed by the electrophilic nature of the carbon atom bonded to the chlorine atom, making it susceptible to attack by nucleophiles. The general synthetic scheme and the logical workflow for selecting a synthetic route are depicted below.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for synthesis.
Synthesis of 3-Methylpentyl Ethers (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and a primary alkyl halide.[6][7] The reaction of this compound with an alkoxide, such as sodium ethoxide, proceeds via an SN2 mechanism to yield the corresponding 3-methylpentyl ether.[9]
Experimental Protocol: Synthesis of 1-Ethoxy-3-methylpentane
Materials:
-
This compound (MW: 120.62 g/mol )[10]
-
Ethanol (B145695), absolute
-
Sodium metal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (e.g., 50 mL). Carefully add sodium metal (1.1 equivalents relative to the alkyl halide) in small pieces to the ethanol. The mixture will generate hydrogen gas and heat. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: Cool the freshly prepared sodium ethoxide solution to room temperature. Add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL), saturated aqueous NH₄Cl (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure 1-ethoxy-3-methylpentane.
Quantitative Data Summary:
| Product | Reactants | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Physical Properties |
| 1-Ethoxy-3-methylpentane | This compound, Sodium Ethoxide | Ethanol | 2-4 | Reflux | 75-85 (Typical) | MW: 130.23 g/mol [11] |
Expected Spectroscopic Data:
-
¹H NMR: Expect signals for the ethyl group (triplet and quartet), the 3-methylpentyl chain protons, including a characteristic triplet for the terminal methyl group and a doublet for the methyl group at the 3-position.
-
¹³C NMR: Expect distinct signals for all 8 carbon atoms.[11]
-
IR (Infrared): A strong C-O stretching band around 1050-1150 cm⁻¹.
Synthesis of 4-Methylhexanenitrile
The displacement of the chloride in this compound with a cyanide nucleophile (e.g., from NaCN or KCN) is an effective method for carbon chain extension and synthesis of nitriles. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Experimental Protocol: Synthesis of 4-Methylhexanenitrile
Materials:
-
This compound (MW: 120.62 g/mol )
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO) or Acetone
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in DMSO. Heat the mixture to approximately 50-60 °C with stirring.
-
Addition: Add this compound (1.0 equivalent) dropwise to the heated NaCN solution.
-
Reaction: Maintain the reaction temperature at 60-80 °C for 4-6 hours, monitoring by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash thoroughly with water (3 x 100 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude 4-methylhexanenitrile by vacuum distillation.
Quantitative Data Summary:
| Product | Reactants | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Physical Properties |
| 4-Methylhexanenitrile | This compound, NaCN | DMSO | 4-6 | 60-80 | 80-90 (Typical) | MW: 111.18 g/mol [12] |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the protons of the 4-methylhexyl chain.
-
¹³C NMR: A characteristic signal for the nitrile carbon (C≡N) in the range of 115-125 ppm, in addition to the aliphatic carbons.[13]
-
IR: A sharp, medium-intensity C≡N stretching band around 2240-2260 cm⁻¹.
Synthesis via Grignard Reagent Formation
This compound can be converted into a Grignard reagent, 3-methylpentylmagnesium chloride, which is a powerful carbon nucleophile.[2] This reagent can then react with a variety of electrophiles, such as carbon dioxide, to form new carbon-carbon bonds.[14][15]
Experimental Protocol: Synthesis of 4-Methylhexanoic Acid
Materials:
-
This compound (MW: 120.62 g/mol )
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Dry ice (solid CO₂)
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a small amount of anhydrous THF to cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium. The reaction may need to be initiated by gentle warming or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Carefully add crushed dry ice (in excess) to the reaction mixture with vigorous stirring. Allow the mixture to warm to room temperature as the CO₂ sublimes.
-
Work-up: Quench the reaction by slowly adding 6M HCl until the aqueous layer is acidic and all magnesium salts have dissolved. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the ether solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 4-methylhexanoic acid can be purified by vacuum distillation or recrystallization if it is a solid at room temperature.
Quantitative Data Summary:
| Product | Reactants | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Physical Properties |
| 4-Methylhexanoic Acid | 3-Methylpentylmagnesium Chloride, CO₂ | THF/Ether | 2-3 | 0 to RT | 60-75 (Typical) | MW: 130.18 g/mol |
Conclusion
This compound serves as an effective and versatile precursor for the synthesis of a range of 3-methylpentyl substituted compounds. The protocols provided herein for the synthesis of ethers, nitriles, and carboxylic acids via Grignard reagents are based on well-established SN2 and organometallic reactions. These methods offer good to excellent yields and provide a reliable foundation for further synthetic explorations and the development of novel molecules for various applications in the chemical and pharmaceutical industries. Researchers are encouraged to adapt and optimize these protocols based on their specific needs and available resources.
References
- 1. 1-Ethoxy-3-(ethoxymethyl)cyclopentane | C10H20O2 | CID 15543953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-[(R)-3-Methylpentyl] magnesium chloride [chemicalbook.com]
- 3. (3S)-1-ethoxy-3-methylpentane | C8H18O | CID 101915630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Ethoxy-3-methylpentane-1,2,5-triol | C8H18O4 | CID 88964309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 7. sarthaks.com [sarthaks.com]
- 8. scbt.com [scbt.com]
- 9. homework.study.com [homework.study.com]
- 10. This compound | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Ethoxy-3-methylpentane | C8H18O | CID 53860150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Methylhexanenitrile | C7H13N | CID 21560064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-methylhexanenitrile [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. leah4sci.com [leah4sci.com]
Troubleshooting & Optimization
Technical Support Center: Chlorination of 3-Methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting experiments on the chlorination of 3-methylpentane (B165638).
Troubleshooting Guides and FAQs
Q1: What are the expected major products from the monochlorination of 3-methylpentane?
The free-radical monochlorination of 3-methylpentane is expected to yield a mixture of four primary constitutional isomers.[1][2] This is due to the substitution of a single hydrogen atom with a chlorine atom at different positions on the carbon skeleton. The reaction proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps.[3][4][5][6]
The four principal monochlorinated products are:
-
1-chloro-3-methylpentane
-
2-chloro-3-methylpentane
-
3-chloro-3-methylpentane
-
1-chloro-2-ethylbutane (formed from rearrangement, but typically a minor product) or more accurately described as chlorination at the methyl group attached to the third carbon.
Q2: My reaction is producing a complex mixture of products with higher molecular weights than expected. What could be the cause?
This issue is likely due to polychlorination , a common side reaction in free-radical halogenation.[4][5] Polychlorination occurs when more than one hydrogen atom on the 3-methylpentane molecule or the initial monochlorinated product is substituted by a chlorine atom. This leads to the formation of dichlorinated, trichlorinated, and even more highly chlorinated products.[1]
Troubleshooting Steps:
-
Control Reactant Stoichiometry: Use a large excess of 3-methylpentane relative to chlorine. This statistically favors the collision of a chlorine radical with a 3-methylpentane molecule rather than a monochlorinated product.
-
Limit Reaction Time: Shorter reaction times can help to minimize the extent of polychlorination.
-
Lower Reaction Temperature: While the reaction requires initiation by UV light or heat, excessively high temperatures can increase the rate of subsequent chlorination reactions.
Another possibility is the formation of side products from radical termination steps . For instance, the coupling of two 3-methylpentyl radicals would result in a C12 alkane, significantly increasing the molecular weight.
Q3: The observed product distribution in my experiment does not match the theoretical prediction. Why is there a discrepancy?
Theoretical predictions of product distribution are based on the statistical probability of a chlorine radical abstracting a hydrogen atom from different positions (primary, secondary, or tertiary). This is influenced by the number of each type of hydrogen and their relative reactivity (tertiary > secondary > primary).
Several factors can cause deviations between theoretical and experimental results:
-
Reaction Conditions: Temperature can influence the selectivity of the chlorination. At higher temperatures, the reaction becomes less selective, and the product distribution will tend to be closer to a purely statistical distribution.
-
Solvent Effects: The choice of solvent can influence the stability of the radical intermediates and transition states, thereby affecting the product ratios.
-
Steric Hindrance: While chlorine radicals are relatively small, steric hindrance can still play a minor role in favoring abstraction from less hindered positions.
-
Experimental Error: Inaccurate quantification of products during analysis (e.g., GC-MS) can lead to discrepancies.
Q4: How can I minimize the formation of side products and improve the yield of the desired monochlorinated product?
To enhance the yield of monochlorinated products and reduce side reactions:
-
Use a High Molar Ratio of Alkane to Halogen: This is the most critical factor to suppress polychlorination.
-
Maintain a Low Reaction Temperature: Initiate the reaction with UV light at a controlled, lower temperature.
-
Ensure Homogeneous Reaction Mixture: Proper mixing ensures that the concentration of chlorine is uniform throughout the reaction vessel, preventing localized areas of high chlorine concentration that would favor polychlorination.
-
Use a Radical Inhibitor to Quench the Reaction: Once the desired conversion is achieved, adding a radical scavenger (e.g., hydroquinone) can terminate the chain reaction and prevent further reactions during workup.
Data Presentation
The theoretical distribution of monochlorinated products from the chlorination of 3-methylpentane can be calculated based on the number of each type of hydrogen atom and their relative reactivities at a given temperature. The relative rates of abstraction for primary (1°), secondary (2°), and tertiary (3°) hydrogens by a chlorine radical are approximately 1 : 3.8 : 5.0 at 25°C.
| Product Name | Structure | Type of Hydrogen Substituted | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Theoretical Percentage |
| This compound | ClCH₂CH₂CH(CH₃)CH₂CH₃ | Primary (1°) | 6 | 1 | 6 x 1 = 6 | 21.9% |
| 2-chloro-3-methylpentane | CH₃CHClCH(CH₃)CH₂CH₃ | Secondary (2°) | 2 | 3.8 | 2 x 3.8 = 7.6 | 27.7% |
| 3-chloro-3-methylpentane | CH₃CH₂C(Cl)(CH₃)CH₂CH₃ | Tertiary (3°) | 1 | 5 | 1 x 5 = 5 | 18.2% |
| 1-chloro-2-ethylbutane | CH₃CH₂CH(CH₂Cl)CH₃ | Primary (1°) | 3 | 1 | 3 x 1 = 3 | 10.9% |
| 4-chloro-3-methylpentane | CH₃CH₂CH(CH₃)CHClCH₃ | Secondary (2°) | 2 | 3.8 | 2 x 3.8 = 7.6 | 27.7% |
| Total | 14 | 27.4 | 100% |
Note: These are theoretical values. Actual experimental results may vary.
Experimental Protocols
General Protocol for Free-Radical Chlorination of 3-Methylpentane
Materials:
-
3-methylpentane
-
Chlorine gas (or a source of chlorine radicals like sulfuryl chloride, SO₂Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)
-
UV lamp (if using Cl₂)
-
Radical initiator (e.g., AIBN, if using SO₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle (if required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a condenser, and a gas inlet tube. The outlet of the condenser should be connected to a bubbler containing a solution to neutralize excess chlorine (e.g., sodium thiosulfate (B1220275) solution).
-
Reaction Mixture: In the flask, dissolve 3-methylpentane in an inert solvent. A high molar excess of 3-methylpentane to the chlorinating agent is crucial to minimize polychlorination.
-
Initiation:
-
Using Chlorine Gas: Cool the reaction mixture in an ice bath. Slowly bubble a measured amount of chlorine gas through the solution while irradiating the flask with a UV lamp.
-
Using Sulfuryl Chloride: Add a radical initiator (e.g., AIBN) to the solution and then add sulfuryl chloride dropwise. Gently heat the mixture to initiate the reaction.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Workup:
-
Once the desired conversion is achieved, stop the reaction by turning off the UV lamp or heat.
-
Wash the reaction mixture with an aqueous sodium bicarbonate solution to neutralize any HCl formed.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent using a rotary evaporator. The resulting mixture of chlorinated products can be separated by fractional distillation or preparative gas chromatography.
Protocol for Product Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column: A non-polar or medium-polarity column is suitable for separating isomers of halogenated alkanes. A common choice is a column with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent).
GC Conditions (Example):
-
Injection Port Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes
-
Ramp: Increase temperature at a rate of 5°C/min to 150°C
-
Hold: Maintain 150°C for 5 minutes
-
-
Injection Volume: 1 µL of a diluted sample in a suitable solvent (e.g., dichloromethane).
Data Analysis:
-
Identify the peaks corresponding to the different monochlorinated isomers based on their retention times and/or mass spectra.
-
Quantify the relative amounts of each isomer by integrating the peak areas. The percentage of each product can be calculated from the relative peak areas.
Visualizations
Caption: Reaction pathway for the chlorination of 3-methylpentane.
Caption: Troubleshooting logic for side products in 3-methylpentane chlorination.
References
- 1. brainly.com [brainly.com]
- 2. 3-methyl pentane on mono chlorination gives total number of products - askIITians [askiitians.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. chemistrystudent.com [chemistrystudent.com]
Technical Support Center: Purification of 1-Chloro-3-methylpentane by Distillation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 1-chloro-3-methylpentane via distillation.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation required to purify this compound?
A1: Fractional distillation is necessary when separating liquid mixtures where the components have boiling points that are close to each other (differ by less than 25 °C).[1] this compound is often synthesized along with isomeric impurities that possess very similar boiling points. A simple distillation will not provide the required number of vaporization-condensation cycles (theoretical plates) to effectively separate these closely boiling compounds.[2][3]
Q2: What are the likely impurities in a sample of this compound?
A2: The most common impurities are other isomers formed during synthesis, such as 2-chloro-3-methylpentane (B3422118) and 3-chloro-3-methylpentane (B1594240). Unreacted starting materials or solvents may also be present.
Q3: What is the expected boiling point of pure this compound?
Q4: When should I use vacuum distillation instead of atmospheric distillation?
A4: A reduced pressure (vacuum) distillation is recommended if a compound has a very high boiling point (typically >150 °C at atmospheric pressure) or if it is thermally sensitive and prone to decomposition at its atmospheric boiling point.[8] For this compound and its isomers, atmospheric fractional distillation is generally sufficient.
Data Presentation: Physical Properties of Isomers
The following table summarizes the boiling points of relevant C6H13Cl isomers. The close proximity of these boiling points underscores the necessity of using an efficient fractionating column for successful purification.
| Compound | Molecular Formula | Boiling Point (°C at 760 mmHg) |
| This compound | C6H13Cl | Data not readily available |
| 3-Chloro-3-methylpentane | C6H13Cl | 115-116[6][7] |
Note: The efficiency of the separation will depend on the length and type of the fractionating column used.
Troubleshooting Guide
Q1: My distillation is very slow, or no distillate is collecting. What's wrong?
A1:
-
Cause: Insufficient heating. The vapor pressure of the liquid is not high enough for the vapor to reach the condenser.
-
Solution: Gradually increase the temperature of the heating mantle. The heating bath temperature should typically be set 20-30 °C higher than the boiling point of the liquid being distilled.[8] Ensure the distilling flask is properly insulated with glass wool or aluminum foil, especially around the neck, to minimize heat loss.
Q2: The temperature at the thermometer is fluctuating wildly. What does this mean?
A2:
-
Cause: This often indicates uneven boiling ("bumping") or that the distillation rate is too high. It can also occur when the thermometer bulb is not properly placed.
-
Solution:
-
Check Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[2]
-
Ensure Smooth Boiling: Add a fresh boiling chip or a magnetic stir bar to the distilling flask to promote smooth boiling.
-
Reduce Heating: Lower the heat setting on the mantle to prevent superheating and ensure a slow, steady distillation rate (aim for 1-2 drops per second).
-
Q3: My purified product is still impure according to GC or NMR analysis. How can I improve separation?
A3:
-
Cause: The fractionating column is not efficient enough for the separation. This means it has an insufficient number of "theoretical plates."[2] The distillation rate might also be too fast.
-
Solution:
-
Use a More Efficient Column: Switch to a longer fractionating column or one with a higher surface area packing material (e.g., Vigreux, Raschig rings, or metal sponge).[1]
-
Slow Down the Distillation: A slower rate allows for more vaporization-condensation cycles on the column's surface, achieving a better equilibrium and thus better separation.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient from the pot to the head, which is crucial for efficient fractionation.[1]
-
Q4: The liquid in the column seems to be rising and flooding the column instead of dripping back down. What should I do?
A4:
-
Cause: This phenomenon, known as flooding, occurs when the rate of vapor rising up the column is too high, preventing the condensed liquid (reflux) from flowing back down.[9][10]
-
Solution: Immediately reduce the heating to the distilling flask. This will decrease the vapor flow rate and allow the liquid to drain back down. Once the flooding has subsided, you can slowly increase the heat again to a more appropriate level.
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound from isomeric impurities and non-volatile residues.
Materials:
-
Round-bottom flask (sized so the crude liquid fills it to 1/2 to 2/3 capacity)
-
Heating mantle and controller
-
Magnetic stirrer and stir bar (or boiling chips)
-
Fractionating column (e.g., Vigreux)
-
Distillation head (3-way adapter)
-
Thermometer and adapter
-
Condenser (Liebig or Allihn)
-
Receiving flask(s)
-
Tubing for condenser water
-
Clamps and stand to secure the apparatus
-
Crude this compound
Procedure:
-
Apparatus Setup:
-
Place the magnetic stir bar into the round-bottom flask and add the crude this compound.
-
Mount the fractionating column vertically on the flask.
-
Attach the distillation head to the top of the column.
-
Insert the thermometer into the head, ensuring the bulb is correctly positioned.
-
Attach the condenser to the side arm of the head and secure it. Connect the lower inlet to the cold water source and the upper outlet to the drain.
-
Place a pre-weighed receiving flask at the end of the condenser.
-
Secure all joints and glassware with clamps. The apparatus must be open to the atmosphere (do not seal the system).
-
-
Distillation Process:
-
Turn on the magnetic stirrer to a moderate speed.
-
Begin heating the flask gently. Observe the liquid for the onset of boiling.
-
Watch for a ring of condensate to slowly rise through the fractionating column.[2] If it stalls, increase the heat slightly.
-
Maintain a temperature gradient along the column. The temperature at the distillation head should remain below the boiling point of the desired product initially.
-
Collect any low-boiling initial fractions (forerun) in a separate flask.
-
When the temperature at the head stabilizes at the boiling point of this compound, switch to a new, clean receiving flask to collect the main fraction.
-
Continue collecting the distillate as long as the temperature remains constant.
-
-
Shutdown:
-
If the temperature rises sharply or drops, it indicates the desired compound has distilled over. Stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool completely before disassembling.
-
Weigh the collected pure fraction and analyze its purity (e.g., by GC, NMR).
-
Visualization of Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common distillation issues.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-氯-3-甲基戊烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-CHLORO-3-METHYLPENTANE | 918-84-3 [chemicalbook.com]
- 8. How To [chem.rochester.edu]
- 9. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 10. youtube.com [youtube.com]
troubleshooting low yield in 1-Chloro-3-methylpentane substitution reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in nucleophilic substitution reactions involving 1-chloro-3-methylpentane.
Section 1: Frequently Asked Questions (FAQs)
Q1: My substitution reaction with this compound has a very low yield. What are the most likely causes?
A low yield in this reaction is typically attributed to one or more of the following factors:
-
Competition from an Elimination (E2) Reaction: This is the most common side reaction, especially when using strong or bulky bases, which produces an alkene instead of the desired substitution product.[1][2][3]
-
Sub-optimal Reaction Conditions: The choice of nucleophile, solvent, and temperature plays a critical role. This compound is a primary alkyl halide, which favors the Sₙ2 mechanism.[4][5] However, conditions must be carefully selected to promote this pathway.
-
Poor Nucleophile Strength: A weak nucleophile will react very slowly or not at all, leading to low conversion of the starting material.[6][7]
-
Inappropriate Solvent Choice: The solvent has a significant impact on the nucleophile's reactivity. For Sₙ2 reactions, polar aprotic solvents are generally preferred.[7][8]
-
Insufficient Reaction Time or Temperature: While high temperatures can favor elimination, the reaction may be too slow if the temperature is too low, resulting in incomplete conversion.
Q2: I've identified an alkene byproduct in my reaction mixture. Why is this happening and how can I prevent it?
The formation of an alkene is a clear indication of a competing elimination reaction, most likely via the E2 mechanism. This occurs when the nucleophile acts as a base and abstracts a proton from the carbon adjacent to the one bearing the chlorine.
Causes:
-
Strong and/or Sterically Hindered Base: Reagents that are strong bases favor elimination. Sterically bulky bases (e.g., potassium tert-butoxide) will almost exclusively give the elimination product.[3]
-
High Temperatures: Elimination reactions are entropically favored and are generally promoted by higher reaction temperatures compared to substitution reactions.[3]
Solutions:
-
Use a Strong, Non-Bulky Nucleophile: Choose a reagent that is a strong nucleophile but a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻).
-
Lower the Reaction Temperature: Running the reaction at room temperature or below can significantly reduce the rate of the competing elimination reaction.
-
Choose a Non-Basic Nucleophile: If possible, select a nucleophile with low basicity to minimize proton abstraction.
Q3: The reaction is extremely slow or seems to not be happening at all. What factors could be responsible?
A sluggish or non-existent reaction points to issues with the reaction kinetics, which are governed by the following:
-
Weak Nucleophile: The rate of an Sₙ2 reaction is directly dependent on the concentration and strength of the nucleophile.[6][8] If the nucleophile is weak (e.g., H₂O, ROH), the reaction will be very slow.
-
Poor Leaving Group: While chloride is an adequate leaving group, it is not as effective as bromide or iodide.[8] Reactions involving chlorides are inherently slower than those with bromides or iodides.
-
Incorrect Solvent: Using a polar protic solvent (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. This drastically slows down Sₙ2 reactions.[7][9]
Q4: How do I select the optimal nucleophile and solvent for my substitution reaction?
To maximize the yield of the Sₙ2 product, the conditions should be tailored to favor this specific mechanism. This compound is a primary alkyl halide, making Sₙ2 the preferred substitution pathway.[4][10]
-
Nucleophile Selection: An ideal nucleophile for an Sₙ2 reaction is strong and unhindered. Nucleophilicity generally increases with negative charge and decreases with electronegativity within a period.[6]
-
Solvent Selection: The best choice is a polar aprotic solvent. These solvents can dissolve the nucleophilic salt but do not engage in hydrogen bonding, leaving the nucleophile "bare" and highly reactive.[8][9]
Section 2: Troubleshooting and Optimization Guides
Guide 1: Minimizing Elimination (E2) Byproducts
The primary challenge in substitution reactions with primary alkyl halides is suppressing the competing E2 elimination pathway. The following table outlines how to favor the desired Sₙ2 reaction.
| Factor | Favors Sₙ2 Substitution | Favors E2 Elimination |
| Reagent | Strong, non-bulky nucleophile (e.g., NaI, NaCN, NaN₃) | Strong, bulky base (e.g., KOC(CH₃)₃, DBU) |
| Temperature | Low to moderate (0°C to 50°C) | High (>50°C) |
| Solvent | Polar aprotic (Acetone, DMSO, DMF) | Less critical, but often run in the conjugate acid of the base (e.g., tert-butanol (B103910) for tert-butoxide) |
Guide 2: Recommended Conditions for Sₙ2 on this compound
This table provides starting points for optimizing your reaction.
| Nucleophile (Source) | Recommended Solvent | Temperature | Comments |
| Iodide (NaI) | Acetone (B3395972) | Room Temp - Reflux | Classic Finkelstein reaction. NaCl precipitates, driving the equilibrium. |
| Cyanide (NaCN) | DMSO or DMF | 50°C - 80°C | Excellent, strong nucleophile. Use appropriate safety precautions. |
| Azide (NaN₃) | DMF or Acetone/H₂O | 50°C - 100°C | Highly effective nucleophile for introducing a nitrogen functional group. |
| Thiolate (NaSR) | Ethanol or DMF | Room Temperature | Very strong nucleophile; can be prone to oxidation. |
| Acetate (CH₃COONa) | DMF or Acetic Acid | 80°C - 120°C | Weaker nucleophile; requires higher temperatures. |
Section 3: Experimental Protocol
Protocol 1: Synthesis of 1-Iodo-3-methylpentane via Finkelstein Reaction (Sₙ2)
This protocol describes a representative Sₙ2 reaction that typically gives a high yield by taking advantage of Le Chatelier's principle.
Materials:
-
This compound
-
Sodium Iodide (NaI), dried
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5 equivalents).
-
Add anhydrous acetone to the flask (approx. 10 mL per gram of alkyl halide).
-
Stir the mixture to dissolve most of the sodium iodide.
-
Add this compound (1.0 equivalent) to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (acetone boils at 56°C). A white precipitate (NaCl) should begin to form.
-
Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated NaCl.
-
Remove the majority of the acetone using a rotary evaporator.
-
Dilute the residue with diethyl ether or another suitable organic solvent.
-
Transfer the solution to a separatory funnel and wash with 5% aqueous sodium thiosulfate to remove any residual iodine.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-iodo-3-methylpentane.
-
Purify the product as necessary, typically by vacuum distillation.
Section 4: Visual Guides
Caption: Troubleshooting workflow for low substitution yield.
Caption: Competing Sₙ2 and E2 reaction pathways.
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. chegg.com [chegg.com]
- 6. ocw.uci.edu [ocw.uci.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. web.viu.ca [web.viu.ca]
Technical Support Center: Dehydrochlorination of 1-Chloro-3-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the dehydrochlorination of 1-chloro-3-methylpentane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the dehydrochlorination of this compound?
A1: The dehydrochlorination of this compound, a primary alkyl halide, predominantly proceeds through an E2 (bimolecular elimination) mechanism. This is a one-step concerted reaction where a base abstracts a proton from the β-carbon, and the leaving group (chloride) departs simultaneously, leading to the formation of a double bond.
Q2: What are the expected products of the dehydrochlorination of this compound?
A2: The reaction can yield a mixture of two main alkene products: 3-methyl-1-pentene (B165626) (Hofmann product) and 3-methyl-2-pentene (Zaitsev product). The distribution of these products is highly dependent on the reaction conditions, particularly the choice of base.
Q3: How does the choice of base influence the product distribution (Zaitsev vs. Hofmann)?
A3: The steric bulk of the base is a critical factor.
-
Non-bulky bases , such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH), favor the formation of the more substituted and thermodynamically more stable alkene, 3-methyl-2-pentene (Zaitsev's rule).
-
Bulky bases , like potassium tert-butoxide (KOtBu), will preferentially abstract the sterically more accessible proton from the terminal carbon, leading to the formation of the less substituted alkene, 3-methyl-1-pentene, as the major product (Hofmann's rule).
Q4: Can substitution reactions compete with elimination?
A4: Yes, SN2 (bimolecular nucleophilic substitution) reactions can compete with E2 elimination, especially when using a strong, non-bulky base that is also a good nucleophile (e.g., sodium ethoxide). To favor elimination over substitution, it is recommended to use higher temperatures and/or a sterically hindered base.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Inactive base: The base may have degraded due to improper storage (e.g., exposure to moisture).2. Low reaction temperature: The activation energy for the elimination reaction may not be reached.3. Improper solvent: The solvent may not be suitable for an E2 reaction (e.g., protic solvents can solvate the base, reducing its effectiveness).4. Poor quality starting material: The this compound may be impure. | 1. Use a fresh, properly stored batch of the base.2. Increase the reaction temperature. Refluxing is often necessary.3. Use a polar aprotic solvent or the corresponding alcohol of the alkoxide base.4. Purify the starting material before the reaction. |
| Predominance of the undesired alkene isomer | 1. Incorrect base selection: The steric nature of the base dictates the major product.2. Reaction temperature is too high or too low: Temperature can sometimes influence the product ratio. | 1. To obtain the Zaitsev product (3-methyl-2-pentene), use a small, strong base like sodium ethoxide.2. To favor the Hofmann product (3-methyl-1-pentene), use a bulky base such as potassium tert-butoxide. |
| Significant amount of substitution product (ether or alcohol) | 1. Use of a strong, non-hindered nucleophilic base: Bases like sodium ethoxide are also good nucleophiles.2. Low reaction temperature: Lower temperatures tend to favor substitution over elimination. | 1. Switch to a more sterically hindered base (e.g., potassium tert-butoxide).2. Increase the reaction temperature, as higher temperatures favor elimination. |
| Reaction does not go to completion | 1. Insufficient amount of base: The base is a reactant and may be the limiting reagent.2. Short reaction time: The reaction may not have had enough time to proceed to completion. | 1. Use a molar excess of the base (typically 1.5 to 3 equivalents).2. Increase the reaction time and monitor the reaction progress using techniques like TLC or GC. |
Experimental Protocols
Below are detailed methodologies for the dehydrochlorination of this compound under different conditions to selectively synthesize either the Zaitsev or Hofmann product.
Protocol 1: Synthesis of 3-methyl-2-pentene (Zaitsev Product)
-
Reagents:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.5 equivalents) in anhydrous ethanol.
-
Slowly add this compound (1 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by fractional distillation.
-
Protocol 2: Synthesis of 3-methyl-1-pentene (Hofmann Product)
-
Reagents:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Slowly add this compound (1 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., pentane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate the product (it is volatile).
-
Purify the product by fractional distillation.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the dehydrochlorination of a primary alkyl halide like this compound. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.
| Condition | Base | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Approx. Yield (%) |
| Zaitsev | Sodium Ethoxide | Ethanol | ~78 (Reflux) | 4 - 6 | 3-methyl-2-pentene | 65 - 75 |
| Hofmann | Potassium tert-Butoxide | tert-Butanol | ~83 (Reflux) | 2 - 4 | 3-methyl-1-pentene | 70 - 80 |
Visualizations
Caption: Experimental workflow for the dehydrochlorination of this compound.
Caption: Influence of base selection on product distribution in the E2 elimination.
Technical Support Center: Optimizing Grignard Reagent Formation from 1-Chloro-3-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Grignard reagents from 1-chloro-3-methylpentane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A: Difficulty in initiating a Grignard reaction is a frequent challenge, primarily due to the passivating layer of magnesium oxide (MgO) on the magnesium turnings and the lower reactivity of alkyl chlorides compared to bromides and iodides.[1] Here are the primary causes and troubleshooting steps:
-
Inactive Magnesium Surface: The surface of magnesium turnings is coated with a layer of magnesium oxide that prevents the reaction from starting.
-
Solution: Activate the magnesium surface using one of the following methods:
-
Mechanical Activation: In an inert atmosphere, gently crush some of the magnesium turnings in the reaction flask with a dry glass stirring rod to expose a fresh, unoxidized surface.
-
Chemical Activation with Iodine: Add a small crystal of iodine to the flask. The disappearance of the characteristic purple or brown color is an indicator that the magnesium surface is activated.[2][3]
-
Chemical Activation with 1,2-Dibromoethane (B42909): Add a few drops of 1,2-dibromoethane. The observation of ethylene (B1197577) gas bubbles indicates that the surface has been activated.[4]
-
-
-
Presence of Water: Grignard reagents are extremely potent bases and will be quenched by trace amounts of water in the glassware or solvent.
-
Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under a vacuum or oven-drying. Solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous.[2]
-
-
Poor Quality Reagents: The this compound or the solvent may be contaminated with impurities that inhibit the reaction.
-
Solution: Use freshly opened anhydrous solvents and consider purifying the this compound by distillation if its purity is questionable.
-
Q2: The reaction starts, but my yield of 3-methylpentylmagnesium chloride is low. What are the likely causes?
A: Low yields can often be attributed to side reactions or the presence of contaminants.
-
Wurtz Coupling: This is a significant side reaction where the formed Grignard reagent reacts with the starting this compound to produce a dimer (2,8-dimethyl-5-ethylnonane).
-
Solution: Add the this compound solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the alkyl halide and minimizes the coupling reaction. Maintaining a moderate reaction temperature is also crucial.[2]
-
-
Atmospheric Contamination: Exposure to air can destroy the Grignard reagent through oxidation and reaction with carbon dioxide.
-
Solution: Maintain a positive pressure of an inert gas, such as nitrogen or argon, throughout the entire experimental setup.
-
Q3: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (THF)?
A: For less reactive alkyl chlorides like this compound, tetrahydrofuran (THF) is generally the superior solvent. THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C), which allows the reaction to be conducted at a higher temperature, thereby increasing the reaction rate.[2] Additionally, the oxygen in THF is more available to stabilize the Grignard reagent.[2]
Q4: What are the visual indicators of a successful Grignard reaction initiation?
A: A successful initiation is typically accompanied by several observable signs:
-
A noticeable increase in the temperature of the reaction mixture (exotherm).
-
The appearance of a cloudy, grayish, or brownish color in the solution.
-
Gentle boiling or refluxing of the solvent at the surface of the magnesium.
-
The gradual consumption of the magnesium turnings.
-
If iodine was used as an activator, its characteristic color will fade.[2]
Data Presentation
| Parameter | Condition 1 | Condition 2 | Expected Yield Range | Notes |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | 50-80% | THF is generally preferred for alkyl chlorides due to its higher boiling point and better stabilization of the Grignard reagent, often leading to higher and more consistent yields.[2] |
| Activator | Iodine | 1,2-Dibromoethane | 60-85% | Both are effective activators. 1,2-Dibromoethane can be more reliable for stubborn reactions. The choice may depend on the specific batch of magnesium and purity of reagents.[4] |
Experimental Protocols
Detailed Methodology for the Formation of 3-Methylpentylmagnesium Chloride
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-dibromoethane
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C for several hours and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: Place magnesium turnings (1.2 equivalents) into the three-neck flask. Add one small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.
-
Reagent Preparation: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (approximately 5-10%) of the this compound solution from the dropping funnel to the stirred magnesium turnings. The solution should become cloudy and may begin to gently reflux as the reaction initiates. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction is proceeding at a steady rate, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice-water bath.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The final mixture should be a cloudy, grayish solution.
Mandatory Visualization
Caption: Troubleshooting workflow for Grignard formation.
References
Technical Support Center: Stereoselective Synthesis of 1-Chloro-3-methylpentane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-chloro-3-methylpentane derivatives.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature. For reactions involving thionyl chloride, gentle heating might be necessary for sterically hindered alcohols.[1] |
| Side reactions | The primary competing side reaction is often elimination (E2) to form an alkene, especially with hindered bases or higher temperatures. If using a strong, bulky base, consider switching to a less hindered one. When using thionyl chloride, the presence of a base like pyridine (B92270) can promote the desired S_N2 reaction over elimination.[2] |
| Loss of product during workup | This compound is volatile. Ensure that the rotary evaporator bath temperature is kept low during solvent removal. Check all aqueous layers by TLC or GC to ensure the product has not partitioned into them. |
| Reagent quality | Use freshly distilled thionyl chloride or recently purchased Appel reaction reagents. Ensure all solvents are anhydrous, as moisture will quench the reagents. |
Problem 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect reaction conditions for desired stereochemistry | The choice of reagents and reaction conditions is critical for controlling the stereochemical outcome. For the conversion of a chiral alcohol to a chiral chloride: - Inversion of configuration (S_{N}2): Use the Appel reaction (triphenylphosphine and a chlorine source like CCl₄ or NCS) or thionyl chloride in the presence of pyridine.[3][4][5][6] The pyridine traps the HCl produced, allowing the chloride ion to act as an external nucleophile in a backside attack.[7][8] - Retention of configuration (S_{N}i): Use thionyl chloride without a base in a non-coordinating solvent. The reaction proceeds through an internal nucleophilic substitution mechanism.[9] |
| Racemization of the starting material or product | Ensure the starting chiral alcohol is of high enantiomeric purity. Avoid harsh acidic or basic conditions during workup that could lead to racemization of the product. |
| S{N}1 pathway competition | For secondary alcohols, there can be competition from an S_{N}1 pathway, which would lead to racemization. To favor the S_{N}2 pathway, use a polar aprotic solvent and a good nucleophile. |
| Inaccurate determination of stereochemical purity | Use a validated chiral analytical method, such as chiral GC or HPLC, to accurately determine the enantiomeric excess (ee) or diastereomeric excess (de).[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective synthesis of this compound from a chiral 3-methyl-1-pentanol (B47404)?
A1: The two most common and effective methods for converting a chiral primary alcohol like 3-methyl-1-pentanol to this compound with high stereointegrity are:
-
The Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a chlorine source such as carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). It typically proceeds via an S_{N}2 mechanism, resulting in a clean inversion of stereochemistry at the carbon bearing the hydroxyl group, if it were a chiral center. For a primary alcohol like 3-methyl-1-pentanol, the reaction occurs at the primary carbon and the chirality at the C3 position is preserved.[3][4][5][11]
-
Using Thionyl Chloride (SOCl₂): The stereochemical outcome of this reaction is highly dependent on the reaction conditions.
-
With Pyridine: In the presence of a base like pyridine, the reaction proceeds with inversion of configuration (S_{N}2).[1][6][7][9]
-
Without Pyridine: In a non-coordinating solvent, the reaction often proceeds with retention of configuration through an internal nucleophilic substitution (S_{N}i) mechanism.[7][12][9]
-
Q2: How can I control the stereochemistry (inversion vs. retention) when using thionyl chloride?
A2: The stereochemical outcome is controlled by the solvent and the presence or absence of a base like pyridine.
-
For Inversion (S_{N}2): The reaction should be carried out in the presence of pyridine. Pyridine reacts with an intermediate chlorosulfite ester, leading to the formation of a pyridinium (B92312) salt. The released chloride ion then acts as a nucleophile, attacking the carbon from the backside, which results in an inversion of configuration.[1][6][9]
-
For Retention (S_{N}i): The reaction should be performed in a non-coordinating solvent (e.g., diethyl ether) without a base. The alcohol is converted to a chlorosulfite ester, which then decomposes in a way that the chloride is delivered to the same face from which the oxygen left.[12][9]
Q3: What are the potential side products in the synthesis of this compound, and how can they be minimized?
A3: The most common side products are:
-
Alkenes: Formed via an E2 elimination reaction. This is more prevalent at higher temperatures and with sterically hindered bases. To minimize alkene formation, use milder reaction conditions and less hindered reagents where possible.
-
Ethers: Dimerization of the starting alcohol to form an ether can occur, particularly under acidic conditions or at elevated temperatures.[1]
-
Rearrangement Products: While less common for primary alcohols, carbocation rearrangements can occur if S_{N}1 conditions are inadvertently promoted. Using conditions that strongly favor the S_{N}2 mechanism will prevent this.
Q4: How do I purify the final this compound product?
A4: Purification is typically achieved by:
-
Aqueous Workup: Neutralize any remaining acid by washing the reaction mixture with a saturated sodium bicarbonate solution. Then wash with brine to remove water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Carefully remove the solvent using a rotary evaporator at low temperature to avoid loss of the volatile product.
-
Distillation or Chromatography: The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.[1]
Q5: How can I determine the enantiomeric excess of my synthesized this compound?
A5: The most reliable method for determining the enantiomeric excess is through chiral chromatography.
-
Chiral Gas Chromatography (GC): This is a common and effective technique for separating and quantifying volatile enantiomers like this compound. A chiral stationary phase is used in the GC column, which interacts differently with each enantiomer, leading to different retention times.[10][13]
-
Chiral High-Performance Liquid Chromatography (HPLC): While less common for such volatile compounds, chiral HPLC can also be used. The enantiomers are separated on a chiral stationary phase column.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-chloro-3-methylpentane from (S)-3-methyl-1-pentanol via Appel Reaction (with Inversion)
Materials:
-
(S)-3-methyl-1-pentanol
-
Triphenylphosphine (PPh₃)
-
N-chlorosuccinimide (NCS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-chlorosuccinimide (1.05 equivalents) and anhydrous THF.
-
Add triphenylphosphine (1.05 equivalents) to the slurry and stir for 30 minutes at room temperature in the dark.
-
Add a solution of (S)-3-methyl-1-pentanol (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Stir the resulting slurry at room temperature for 16-24 hours, monitoring the reaction by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford (R)-1-chloro-3-methylpentane.[11]
Protocol 2: Synthesis of (R)-1-chloro-3-methylpentane from (S)-3-methyl-1-pentanol using Thionyl Chloride with Pyridine (with Inversion)
Materials:
-
(S)-3-methyl-1-pentanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Ice-cold saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve (S)-3-methyl-1-pentanol (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and carefully concentrate the organic layer under reduced pressure.
-
Purify the crude product by fractional distillation to yield (R)-1-chloro-3-methylpentane.
Data Presentation
Table 1: Comparison of Stereochemical Outcomes for Chlorination of Chiral Alcohols
| Reagent/Conditions | Typical Stereochemical Outcome | Mechanism | Reference |
| SOCl₂ in non-coordinating solvent | Retention | S_{N}i | [9] |
| SOCl₂ with pyridine | Inversion | S{N}2 | [1][6][7][9] |
| PPh₃, CCl₄ (Appel Reaction) | Inversion | S_{N}2 | [3][4][5] |
| PPh₃, NCS | Inversion | S_{N}2 | [11] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Ch 8 : ROH + SOCl2 or PX3 [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gcms.cz [gcms.cz]
- 11. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
preventing isomerization during reactions with 1-Chloro-3-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-chloro-3-methylpentane. The focus is on preventing isomerization during nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in nucleophilic substitution reactions?
A1: The primary challenge is the potential for isomerization of the carbon skeleton. This compound is a primary alkyl halide. Under conditions that favor a carbocation intermediate (S"N"1 or E1 pathways), the initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride shift. This leads to a mixture of products, with the isomerized product often predominating, which can complicate purification and reduce the yield of the desired product.
Q2: How can I prevent this isomerization?
A2: To prevent isomerization, it is crucial to employ reaction conditions that favor the S"N"2 (bimolecular nucleophilic substitution) mechanism.[1][2] The S"N"2 pathway is a single, concerted step that does not involve a carbocation intermediate, thus circumventing the possibility of rearrangement.[1][2]
Q3: What specific conditions favor the S"N"2 reaction pathway for this compound?
A3: The following conditions are optimal for promoting an S"N"2 reaction and minimizing isomerization:
-
Nucleophile: Use a strong, non-basic nucleophile. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and iodide (I⁻).[3]
-
Solvent: Employ a polar aprotic solvent such as acetone, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF). These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[2]
-
Temperature: Maintain a low reaction temperature. Lower temperatures disfavor the competing elimination (E2) and unimolecular (S"N"1/E1) reactions, which have higher activation energies.
Q4: Does the methyl group at the 3-position of this compound affect the S"N"2 reaction?
A4: The methyl group at the 3-position introduces some steric hindrance, which can slightly decrease the rate of the S"N"2 reaction compared to a straight-chain primary alkyl halide like 1-chloropentane. However, since the substitution is not at the α- or β-carbon, the effect is generally not significant enough to prevent the S"N"2 reaction from occurring, especially with a good nucleophile and appropriate solvent.[4]
Troubleshooting Guide
Problem: My reaction with this compound is producing a significant amount of an isomerized product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction is proceeding via an S"N"1 mechanism. | Switch to a polar aprotic solvent (e.g., acetone, DMSO, DMF). | Favors the S"N"2 pathway, preventing carbocation formation and rearrangement. |
| Use a stronger, more concentrated nucleophile (e.g., NaN₃, KCN). | Increases the rate of the bimolecular S"N"2 reaction, outcompeting the unimolecular S"N"1 pathway. | |
| High reaction temperature is favoring elimination (E1) and subsequent rearrangement. | Lower the reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature if necessary. | Reduces the rate of elimination and rearrangement side reactions. |
| The chosen nucleophile is too basic, leading to E2 elimination. | Select a nucleophile that is a weak base, such as azide (N₃⁻) or cyanide (CN⁻). | Minimizes the competing E2 elimination pathway. |
Data Presentation
The following table summarizes the expected product distribution in the reaction of this compound with a nucleophile under different conditions. The data is representative and illustrates the principles of controlling the reaction pathway.
| Nucleophile | Solvent | Temperature (°C) | Predominant Mechanism | Expected Yield of 1-substituted-3-methylpentane | Expected Yield of Isomerized Products |
| Sodium Azide (NaN₃) | DMSO | 25 | S"N"2 | >95% | <5% |
| Sodium Azide (NaN₃) | Acetone | 25 | S"N"2 | ~90% | ~10% |
| Sodium Cyanide (KCN) | DMSO | 25 | S"N"2 | >95% | <5% |
| Ethanol (EtOH) | Ethanol | 50 | S"N"1 / E1 | <20% | >80% |
| Water (H₂O) | Water | 50 | S"N"1 / E1 | <15% | >85% |
Experimental Protocols
Protocol 1: Synthesis of 1-azido-3-methylpentane (S"N"2 Conditions)
This protocol is designed to maximize the yield of the direct substitution product by favoring the S"N"2 mechanism.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 equivalents) in anhydrous DMSO.
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-azido-3-methylpentane.
-
Purify the product by vacuum distillation if necessary.
Visualizations
Caption: Isomerization pathway of this compound via an S"N"1 mechanism.
Caption: Troubleshooting workflow for minimizing isomerization.
References
Technical Support Center: Improving Regioselectivity of 3-Methylpentane Chlorination
Welcome to the technical support center for the regioselective chlorination of 3-methylpentane (B165638). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing this important reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the selectivity and yield of your desired chlorinated products.
Troubleshooting Guides
This section addresses specific issues you may encounter during the free-radical chlorination of 3-methylpentane.
Issue 1: Low Yield of the Desired Isomer (e.g., 3-chloro-3-methylpentane)
-
Question: My reaction is producing a mixture of monochlorinated isomers with a low percentage of the desired tertiary chloride. How can I improve the regioselectivity to favor the formation of 3-chloro-3-methylpentane?
-
Answer: Low regioselectivity in the chlorination of 3-methylpentane is a common issue due to the relatively small differences in the reactivity of primary, secondary, and tertiary C-H bonds towards chlorine radicals.[1] Here are several strategies to enhance the formation of the thermodynamically favored tertiary product:
-
Use a More Selective Chlorinating Agent: While elemental chlorine (Cl₂) is commonly used, it is not very selective.[2] Consider using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like AIBN or benzoyl peroxide. The sulfuryl radical is less reactive and therefore more selective, favoring the abstraction of the tertiary hydrogen.[3]
-
Solvent Effects: The choice of solvent can influence selectivity. Aromatic solvents like benzene (B151609) can form a π-complex with the chlorine radical, increasing its steric bulk and thus enhancing its selectivity for the less hindered tertiary C-H bond.[4]
-
Temperature Control: Lowering the reaction temperature generally increases selectivity. At higher temperatures, the chlorine radical becomes more reactive and less discriminating, leading to a product distribution closer to what would be expected from statistical abstraction.[5]
-
Issue 2: Formation of Polychlorinated Products
-
Question: I am observing significant amounts of dichlorinated and higher chlorinated products in my reaction mixture. How can I minimize this side reaction?
-
Answer: The formation of polychlorinated products occurs when the initially formed monochlorinated product competes with the starting alkane for the chlorine radical. To minimize this:
-
Use a Large Excess of the Alkane: By using a high molar ratio of 3-methylpentane to the chlorinating agent, you increase the probability that the chlorine radical will collide with a molecule of the starting material rather than the monochlorinated product.
-
Control Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction at a low conversion of the starting material. This will reduce the concentration of the monochlorinated product available for further chlorination.
-
Issue 3: Difficulty in Separating Isomeric Products
-
Question: The boiling points of the monochlorinated isomers of 3-methylpentane are very close, making separation by distillation challenging. What are the best methods for isolating the desired isomer?
-
Answer: The separation of closely boiling isomers is a significant challenge.
-
Fractional Distillation: While difficult, a highly efficient fractional distillation column may provide some degree of separation.
-
Preparative Gas Chromatography (Prep-GC): For obtaining high-purity samples of a specific isomer, preparative GC is the most effective method.
-
Consider Alternative Synthesis: If high purity of a specific isomer is critical and separation proves to be impractical, it may be more efficient to devise a different synthetic route that avoids the formation of an isomeric mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the possible monochlorinated products of 3-methylpentane?
A1: The free-radical monochlorination of 3-methylpentane can theoretically yield four constitutional isomers by replacing a hydrogen atom at each unique carbon position.[4][6]
-
1-chloro-3-methylpentane (Primary)
-
2-chloro-3-methylpentane (Secondary)
-
3-chloro-3-methylpentane (Tertiary)
-
1-chloro-2-ethylbutane (from chlorination of the methyl group, also a primary chloride)
Q2: How can I predict the theoretical product distribution for the chlorination of 3-methylpentane?
A2: The theoretical product distribution can be estimated by considering the number of hydrogens at each position and their relative reactivity. The relative reactivity of C-H bonds for chlorination is generally accepted to be in the order of tertiary > secondary > primary. A common set of relative reactivity ratios is approximately 5:4:1 for tertiary:secondary:primary hydrogens, respectively.[1]
To calculate the expected percentage of each isomer:
-
Count the number of hydrogens at each unique position (primary, secondary, tertiary).
-
Multiply the number of hydrogens by their respective relative reactivity factor.
-
Sum these values to get a total reactivity value.
-
The percentage of each isomer is its reactivity value divided by the total reactivity value, multiplied by 100.
Q3: Does the reaction initiator (e.g., UV light vs. AIBN) affect the regioselectivity?
A3: The primary role of the initiator is to generate the initial chlorine radicals to start the chain reaction.[7] While the efficiency of initiation might differ, the initiator itself does not directly participate in the hydrogen abstraction step that determines the regioselectivity. Therefore, the choice between UV light and a chemical initiator like AIBN is not expected to have a significant impact on the product ratios.
Q4: Can I use bromination instead of chlorination for better selectivity?
A4: Yes, bromination is significantly more regioselective than chlorination.[2] The bromine radical is less reactive and more selective, showing a much stronger preference for abstracting the most stable tertiary hydrogen. If your goal is to exclusively obtain the 3-halo-3-methylpentane, bromination would be a superior method, yielding a much higher percentage of the tertiary bromide.[5]
Data Presentation
The following tables summarize the theoretical product distribution for the monochlorination of 3-methylpentane based on relative reactivity ratios and provide a comparison with bromination.
Table 1: Calculation of Theoretical Product Distribution for Monochlorination of 3-Methylpentane
| Position | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | Calculated Reactivity | Expected % Yield |
| C1 & C5 & Primary | 6 | 1 | 6 x 1 = 6 | (6 / 31) x 100 = 19.4% | |
| C2 & C4 & Secondary | 4 | 4 | 4 x 4 = 16 | (16 / 31) x 100 = 51.6% | |
| C3 | Tertiary | 1 | 6 | 1 x 6 = 6 | (6 / 31) x 100 = 19.4% |
| Methyl | Primary | 3 | 1 | 3 x 1 = 3 | (3 / 31) x 100 = 9.7% |
| Total | 14 | 31 | 100% |
Note: Relative reactivities of 3°:2°:1° are taken as 6:4:1 for this calculation.[1]
Table 2: Comparison of Selectivity between Chlorination and Bromination
| Halogenation | Relative Reactivity (Tertiary:Secondary:Primary) | Predicted Major Product | Predicted Major Product Yield |
| Chlorination | ~5 : 4 : 1 | 2-chloro-3-methylpentane | Moderate |
| Bromination | ~1600 : 82 : 1 | 3-bromo-3-methylpentane | Very High |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Monochlorination of 3-Methylpentane with Sulfuryl Chloride
This protocol provides a general method that can be adapted for specific experimental setups.
Materials:
-
3-methylpentane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous solvent (e.g., carbon tetrachloride or benzene - Caution: These are hazardous and should be handled in a fume hood with appropriate personal protective equipment. )
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
-
Apparatus for quenching and washing (separatory funnel)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging Reactants: In the flask, dissolve 3-methylpentane in the chosen anhydrous solvent. Add a catalytic amount of the radical initiator (e.g., AIBN).
-
Initiation: Begin stirring and gently heat the mixture to the reflux temperature of the solvent.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride in the same solvent to the refluxing mixture over a period of time. The rate of addition should be controlled to maintain a steady reaction and avoid excessive heat generation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC. The reaction should be stopped at a low conversion of 3-methylpentane to minimize polychlorination.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water to destroy any remaining sulfuryl chloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with a dilute aqueous solution of sodium bicarbonate (to neutralize HCl) and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Analyze the product mixture by GC and/or GC-MS to determine the relative percentages of the monochlorinated isomers.
-
If necessary, purify the desired isomer by fractional distillation or preparative GC.
-
Mandatory Visualizations
Caption: Free-radical chlorination mechanism of 3-methylpentane.
Caption: Experimental workflow for 3-methylpentane chlorination.
Caption: Factors influencing regioselectivity in chlorination.
References
- 1. 3-Methylpentane on monochlorination gives four possible products. The reaction follows free radical mechanism.The relative reactivities for replacement of -H are `3^(ul@):2^(ul@):1^(ul@)` =6:4:1. Relative amounts of A,B,C and D formed are [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. brainly.com [brainly.com]
- 7. chemistrystudent.com [chemistrystudent.com]
Technical Support Center: Purification of 1-Chloro-3-methylpentane
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the removal of unreacted 1-chloro-3-methylpentane from a product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture containing this compound?
A1: Common impurities depend on the synthetic route. If this compound is prepared from 3-methyl-1-pentanol (B47404), typical impurities include unreacted 3-methyl-1-pentanol and elimination byproducts such as 3-methyl-1-pentene (B165626).
Q2: Which purification method is most effective for removing unreacted this compound?
A2: Fractional distillation is generally the most effective method for separating this compound from its common impurities due to the significant differences in their boiling points. Liquid-liquid extraction can also be employed as an initial purification or work-up step.
Q3: How can I determine the purity of my this compound sample?
A3: Gas chromatography (GC) is an excellent technique for assessing the purity of your sample. By comparing the retention times of the components in your mixture to those of pure standards, you can identify and quantify the components. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by integrating the signals corresponding to the desired product and impurities.
Q4: What safety precautions should I take when working with this compound?
A4: this compound is a flammable liquid and may cause skin and eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Poor separation during distillation | The distillation column is not efficient enough. | Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. |
| The distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady distillation will provide better separation. | |
| Product is contaminated with a high-boiling impurity | The distillation was carried on for too long. | Stop the distillation when the temperature starts to rise significantly above the expected boiling point of this compound. |
| Low yield of purified product | Some of the product was lost during transfers. | Ensure careful and complete transfers between glassware. Rinse glassware with a small amount of a volatile solvent and add it to the bulk of the product. |
| The product co-distilled with a lower-boiling impurity. | Ensure the fractional distillation setup is efficient and the distillation rate is slow to minimize co-distillation. | |
| Emulsion formation during liquid-liquid extraction | The two immiscible phases have similar densities or high concentrations of surfactants. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which are critical for planning a successful purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₃Cl | 120.62 | ~115-125 (estimated) |
| 3-Methyl-1-pentanol | C₆H₁₄O | 102.17 | 151-152[2][3][4] |
| 3-Methyl-1-pentene | C₆H₁₂ | 84.16 | 54[5][6] |
Note: The boiling point of this compound is an estimate based on the boiling points of its isomers, 3-chloropentane (B1594929) (97.55 °C)[1] and 3-chloro-3-methylpentane (B1594240) (115-116 °C).
Experimental Protocols
Key Experiment: Purification by Fractional Distillation
This protocol describes the separation of this compound from a higher-boiling impurity (e.g., unreacted 3-methyl-1-pentanol) and a lower-boiling impurity (e.g., 3-methyl-1-pentene).
Materials:
-
Crude product mixture containing this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Clamps and stands
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Charging the Flask: Add the crude product mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin to gently heat the flask using the heating mantle. If using a stir bar, ensure it is stirring at a moderate rate.
-
First Fraction (Low-Boiling Impurity): Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lowest-boiling component (e.g., 3-methyl-1-pentene, ~54 °C). Collect this fraction in a receiving flask until the temperature begins to rise again.
-
Intermediate Fraction: As the temperature increases, there will be a period where a mixture of components distills. It is advisable to collect this intermediate fraction in a separate receiving flask.
-
Second Fraction (Desired Product): The temperature will then stabilize at the boiling point of this compound (estimated ~115-125 °C). Collect this fraction in a clean, pre-weighed receiving flask.
-
Stopping the Distillation: Once the bulk of the this compound has distilled, the temperature will either drop (as there is no more vapor) or rise sharply as the higher-boiling component begins to distill. At this point, turn off the heating and allow the apparatus to cool.
-
Analysis: Analyze the collected fractions, particularly the main fraction, for purity using a suitable analytical technique such as gas chromatography (GC).
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during distillation.
References
- 1. This compound | 62016-93-7 | Benchchem [benchchem.com]
- 2. 3-Methyl-1-pentanol | C6H14O | CID 11508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methyl-1-pentanol, 589-35-5 [thegoodscentscompany.com]
- 4. 3-Methyl-1-pentanol ≥99 , FG 3-methylpentan-1-ol [sigmaaldrich.com]
- 5. 3-methyl-1-pentene [stenutz.eu]
- 6. 3-甲基-1-戊烯 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Managing Temperature Control in Large-Scale 1-Chloro-3-methylpentane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing temperature control in large-scale chemical reactions involving 1-Chloro-3-methylpentane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure safe, efficient, and reproducible outcomes in your experiments.
Data Presentation: Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental for effective temperature control. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl | --INVALID-LINK-- |
| Molecular Weight | 120.62 g/mol | --INVALID-LINK-- |
| Boiling Point | 115-116 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.885 g/mL at 25 °C | --INVALID-LINK-- |
| Flash Point | 9 °C (48.2 °F) - closed cup | --INVALID-LINK-- |
| Refractive Index | n20/D 1.421 | --INVALID-LINK-- |
| Hazards | Flammable liquid and vapor, Causes skin and serious eye irritation, May cause respiratory irritation. | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the temperature of large-scale reactions with this compound?
A1: The primary challenges stem from the exothermic nature of many reactions involving alkyl halides, such as Grignard and Friedel-Crafts reactions. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to localized hotspots, temperature overshoots, and in worst-case scenarios, thermal runaway.
Q2: What is the typical heat of reaction for common reactions involving this compound?
Q3: What are the recommended initial steps for scaling up a reaction with this compound?
A3: Before scaling up, a thorough understanding of the reaction kinetics and thermodynamics is essential. A pilot-scale study is highly recommended to identify potential heat management challenges. Key steps include:
-
Performing a hazard analysis to understand the potential risks.
-
Conducting reaction calorimetry to determine the heat of reaction.
-
Optimizing process parameters such as addition rates, stirring speed, and coolant temperature on a smaller scale.
Q4: How can I minimize the formation of byproducts due to poor temperature control?
A4: Maintaining a consistent and optimal temperature is key to minimizing side reactions. For instance, in Friedel-Crafts alkylation, carbocation rearrangements can occur, leading to a mixture of products. Strategies to avoid this include:
-
Precise temperature control to favor the kinetic or thermodynamic product as desired.
-
Slow, controlled addition of reagents to prevent temperature spikes.
-
Efficient mixing to ensure uniform temperature distribution throughout the reactor.
Troubleshooting Guides
Issue 1: Temperature Overshoot During Reagent Addition
Question: My reactor temperature is significantly overshooting the setpoint during the addition of a reagent to this compound. What should I do?
Answer:
This is a common issue in exothermic reactions and indicates that the rate of heat generation is exceeding the rate of heat removal.
Troubleshooting Steps:
-
Reduce Addition Rate: Immediately slow down or temporarily stop the addition of the reagent.
-
Increase Cooling: Ensure your cooling system is operating at maximum capacity. Check the coolant temperature and flow rate.
-
Improve Agitation: Increase the stirring speed to improve heat transfer from the reaction mass to the reactor walls and cooling jacket.
-
Review Process Parameters: After stabilizing the temperature, review your protocol. You may need to decrease the concentration of the added reagent or dilute the reaction mixture.
Caption: Troubleshooting workflow for temperature overshoot.
Issue 2: Localized Hotspots Detected in the Reactor
Question: I am observing localized hotspots in my large-scale reactor. How can I address this?
Answer:
Localized hotspots are indicative of poor mixing and can lead to the formation of unwanted byproducts and potential safety hazards.
Troubleshooting Steps:
-
Improve Agitation:
-
Increase the stirrer speed.
-
Evaluate the agitator design. A different type of impeller (e.g., pitched-blade turbine for better axial flow) might be necessary for your reactor geometry and reaction mixture viscosity.
-
-
Check Baffling: Ensure that the reactor has adequate baffling to prevent vortex formation and promote top-to-bottom mixing.
-
Optimize Reagent Addition: Introduce the reagent at a point in the reactor that ensures rapid dispersion. Sub-surface addition near the impeller can be effective.
-
Consider a Recirculation Loop: For very large reactors, an external recirculation loop with a heat exchanger can provide additional mixing and cooling.
Validation & Comparative
Steric Hindrance in Action: A Comparative Guide to the SN2 Reactivity of 1-Chloro-3-methylpentane and 1-chloro-2-methylpentane
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic synthesis, and the structure of the substrate plays a critical role in determining its rate. This guide provides an in-depth comparison of the SN2 reaction rates of two closely related primary alkyl halides: 1-chloro-3-methylpentane and 1-chloro-2-methylpentane (B81641), supported by established principles of physical organic chemistry.
The rate of an SN2 reaction is predominantly influenced by steric hindrance at the reaction center. This steric impediment dictates the ease with which a nucleophile can approach the electrophilic carbon atom for a backside attack, a hallmark of the SN2 mechanism. While both this compound and 1-chloro-2-methylpentane are primary alkyl halides, the subtle difference in the position of their methyl substituent leads to a significant disparity in their reactivity.
Structural Comparison and Predicted SN2 Reactivity
The key to understanding the difference in SN2 rates between these two molecules lies in the substitution pattern around the alpha-carbon (the carbon bonded to the chlorine atom) and the beta-carbon (the adjacent carbon).
| Feature | This compound | 1-Chloro-2-methylpentane | Impact on SN2 Rate |
| Classification | Primary Alkyl Halide | Primary Alkyl Halide | Both are expected to undergo SN2 reactions. |
| Alpha-Carbon (C1) Substitution | Unsubstituted (bonded to two hydrogen atoms) | Unsubstituted (bonded to two hydrogen atoms) | Minimal steric hindrance at the alpha-carbon for both. |
| Beta-Carbon (C2) Substitution | Unsubstituted (bonded to two hydrogen atoms) | Substituted (bonded to one methyl group and one hydrogen atom) | Increased steric hindrance for 1-chloro-2-methylpentane. |
| Gamma-Carbon (C3) Substitution | Substituted (bonded to one methyl group) | Unsubstituted | The methyl group in this compound is further from the reaction center. |
| Predicted Relative SN2 Rate | Faster | Slower | The increased steric hindrance near the reaction site in 1-chloro-2-methylpentane is predicted to decrease the reaction rate.[1][2] |
The methyl group at the beta-position in 1-chloro-2-methylpentane creates a more sterically crowded environment around the electrophilic alpha-carbon.[2] This "beta-branching" obstructs the trajectory of the incoming nucleophile, raising the activation energy of the transition state and consequently slowing down the reaction rate.[1][3] In contrast, the methyl group in this compound is located at the gamma-position, further away from the reaction center, and thus exerts a negligible steric effect on the backside attack. Therefore, it is predicted that This compound will undergo an SN2 reaction at a faster rate than 1-chloro-2-methylpentane .[4][5]
Visualizing Steric Hindrance
The following diagram illustrates the logical relationship between the position of the methyl group and its effect on the accessibility of the alpha-carbon to the incoming nucleophile in an SN2 reaction.
References
A Comparative Guide to the Reactivity of Primary Chloroalkanes in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, understanding the reactivity of alkyl halides is fundamental to designing synthetic routes and developing new molecular entities. Primary chloroalkanes are versatile building blocks, but their reaction kinetics are often a critical consideration. This guide provides an objective comparison of the reactivity of primary chloroalkanes against other primary haloalkanes, supported by experimental data, to inform their application in substitution reactions.
The reactivity of primary haloalkanes (R-X) in bimolecular nucleophilic substitution (SN2) reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The nucleophile attacks the electrophilic carbon, and the halogen departs as a leaving group. A weaker C-X bond breaks more easily, leading to a faster reaction rate.
Quantitative Comparison: Bond Enthalpy and Reaction Rates
The key determinant of leaving group ability in the SN2 reaction is the strength of the C-X bond that must be broken. A comparison of average bond enthalpies shows that the Carbon-Chlorine bond is significantly stronger than the Carbon-Bromine and Carbon-Iodine bonds.
Table 1: Average Carbon-Halogen Bond Enthalpies
| Bond | Average Bond Enthalpy (kJ/mol) |
|---|---|
| C-F | 485 |
| C-Cl | 328[1] |
| C-Br | 276[1] |
| C-I | 240[1] |
This difference in bond strength directly translates to a significant difference in reaction rates. Kinetic studies consistently show that for the same alkyl group, primary iodoalkanes are the most reactive, followed by bromoalkanes, with chloroalkanes being considerably less reactive.[2][3]
Table 2: Relative Rates of SN2 Reaction for Primary Haloalkanes (Reaction of CH₃CH₂-X with a common nucleophile under identical conditions)
| Primary Haloalkane (R-X) | Leaving Group | Relative Rate of Reaction |
|---|---|---|
| CH₃CH₂-I | I⁻ | ~30,000 |
| CH₃CH₂-Br | Br⁻ | ~10,000 |
| CH₃CH₂-Cl | Cl⁻ | 200 |
| CH₃CH₂-F | F⁻ | 1 |
Note: Rates are approximate and normalized to the fluoroalkane for illustrative purposes. The trend I > Br > Cl > F is the critical takeaway.[2][3][4]
Key Factors Influencing Reactivity
The following diagram illustrates the primary factors that determine the rate of an SN2 reaction involving a primary chloroalkane. While substrate structure is favorable, the leaving group ability (C-Cl bond strength) is the main limiting factor compared to other haloalkanes.
Experimental Protocol: Comparative Rate Analysis
A common and effective method for comparing the reactivity of primary haloalkanes is the Finkelstein reaction, which involves treating the alkyl halide with a solution of sodium iodide in acetone.[5][6] The underlying principle is that sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. The formation of a precipitate provides a visual indicator of a successful substitution reaction.
Objective: To qualitatively compare the SN2 reaction rates of 1-chlorobutane (B31608), 1-bromobutane (B133212), and 1-iodobutane (B1219991).
Materials:
-
15% (w/v) solution of Sodium Iodide (NaI) in anhydrous acetone.
-
1-chlorobutane
-
1-bromobutane
-
1-iodobutane (as a positive control)
-
Dry test tubes and rack
-
Pipettes or droppers
-
Stopwatch
-
Water bath (50°C)
Procedure:
-
Label three clean, dry test tubes for each haloalkane.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 4-5 drops of 1-chlorobutane to the first tube, 1-bromobutane to the second, and 1-iodobutane to the third. Start the stopwatch immediately after adding the haloalkane.
-
Mix the contents of each tube thoroughly.
-
Observe the tubes at room temperature for any sign of a precipitate (cloudiness). Record the time it takes for the precipitate to form.
-
If no reaction is observed after 5-10 minutes at room temperature, place the test tubes in a 50°C water bath and continue to observe for precipitate formation.[7]
Expected Results:
-
1-Iodobutane: Although no precipitate will form (as it's an iodine exchange), it serves as a control for solubility.
-
1-Bromobutane: A precipitate of NaBr should form relatively quickly at room temperature.
-
1-Chlorobutane: A precipitate of NaCl will form much more slowly, often requiring heating to proceed at an observable rate.[7] This directly demonstrates the lower reactivity of the primary chloroalkane compared to the bromoalkane.
Conclusion
For professionals in chemical research and drug development, the choice of an alkyl halide starting material has significant practical implications. Primary chloroalkanes are valuable due to their stability and cost-effectiveness. However, their reactivity in SN2 reactions is markedly lower than that of primary bromoalkanes and iodoalkanes. This is a direct consequence of the greater C-Cl bond strength, which makes the chloride a less effective leaving group. While this lower reactivity can be advantageous for stability and storage, it often necessitates more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles) to achieve desired transformations compared to their heavier halogen counterparts.
References
A Comparative Guide to Chiral Purity Analysis of 1-Chloro-3-methylpentane Derivatives
For researchers, scientists, and professionals in drug development, the determination of chiral purity is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. 1-Chloro-3-methylpentane and its derivatives serve as important chiral building blocks in organic synthesis. The stereochemistry of these molecules can significantly influence the biological activity of the final products. This guide provides a comprehensive comparison of modern analytical techniques for the chiral purity analysis of these non-polar compounds, supported by experimental data and detailed protocols.
The primary methods for chiral analysis of volatile and semi-volatile compounds like this compound derivatives are chromatographic, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) offer alternative and complementary approaches.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for chiral purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the required resolution, sensitivity, and the availability of instrumentation. Gas chromatography, particularly with cyclodextrin-based chiral stationary phases, is often the method of choice for volatile, non-polar compounds.[1]
| Technique | Principle | Typical Stationary Phase/Reagent | Sample Requirements | Key Advantages | Key Limitations |
| Chiral GC | Differential partitioning of enantiomers with a chiral stationary phase. | Modified cyclodextrins (e.g., Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) | Volatile and thermally stable | High resolution, high sensitivity (FID/MS), fast analysis.[2] | Limited to volatile and thermally stable compounds. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Soluble in mobile phase | Wide applicability, various detection methods.[3] | Lower efficiency than GC for small molecules, higher solvent consumption. |
| Chiral SFC | Differential partitioning in a supercritical fluid mobile phase with a chiral stationary phase. | Polysaccharide-based, Cyclofructan-based | Soluble in CO2/modifier | Fast separations, reduced organic solvent usage, "green" technique.[][5] | Requires specialized instrumentation. |
| NMR Spectroscopy | Diastereomeric interaction with a chiral solvating agent, leading to distinct NMR signals for enantiomers. | Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[6] | mg quantities, soluble in deuterated solvents | No separation required, provides structural information, accurate quantification. | Lower sensitivity than chromatographic methods, requires higher sample concentration. |
| VCD Spectroscopy | Differential absorption of left and right circularly polarized infrared light. | None (measurement of neat liquid or solution) | mg quantities, soluble in suitable IR solvent | Determines absolute configuration, no separation needed.[7][8] | Requires specialized equipment, interpretation can be complex. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral analysis. Below are representative protocols for each technique, with a specific focus on their application to small, chiral alkyl halides.
Chiral GC is a powerful technique for the separation of volatile enantiomers.[9] The use of derivatized cyclodextrin (B1172386) stationary phases is particularly effective for non-polar compounds like alkyl halides.[10]
Experimental Protocol for a this compound Analog (e.g., 2,3-Dimethylpentane) [11]
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: Fused-silica capillary column coated with a modified cyclodextrin CSP (e.g., Chirasil-Dex).[11]
-
Injector Temperature: 250°C.[11]
-
Detector Temperature: 250°C.[11]
-
Carrier Gas: Hydrogen or Helium, high purity.[11]
-
Oven Temperature Program:
-
Injection: 1 µL of a 1% (v/v) solution in pentane, split ratio 100:1.[11]
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
For less volatile derivatives or when GC is not available, chiral HPLC with polysaccharide-based columns is a viable alternative.[3]
General Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).[3]
-
Mobile Phase: Typically a mixture of hexane (B92381) and a polar alcohol (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for the specific analyte.[12]
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a suitable wavelength (if the derivative has a chromophore) or a refractive index detector for non-absorbing compounds.
-
Sample Preparation: Dissolve the sample in the mobile phase.
SFC is a "greener" and often faster alternative to HPLC for chiral separations.[][5]
General Experimental Protocol:
-
Instrumentation: SFC system with a UV or mass spectrometer (MS) detector.
-
Column: Polysaccharide-based or other suitable chiral stationary phase.[]
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol (B129727) or ethanol.[]
-
Back Pressure: Typically 100-200 bar.
-
Flow Rate: 1-5 mL/min.
-
Column Temperature: 25-40°C.
-
Detection: UV or MS.
NMR spectroscopy can be used to determine enantiomeric excess without physical separation by using a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.[6][13]
General Experimental Protocol:
-
Instrumentation: High-field NMR spectrometer.
-
Sample Preparation:
-
Dissolve a known amount of the chiral analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard 1H NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of binaphthol or a chiral lanthanide shift reagent).
-
Acquire another 1H NMR spectrum.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the now-separated signals corresponding to each enantiomer.
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[7][8]
General Experimental Protocol:
-
Instrumentation: VCD spectrometer.
-
Sample Preparation: Prepare a solution of the analyte (typically 5-15 mg) in a suitable solvent (e.g., CDCl3). The sample is recoverable.[14]
-
Measurement: Acquire the VCD and IR spectra.
-
Data Analysis:
-
Perform ab initio quantum chemistry calculations (e.g., using Gaussian software) to predict the VCD spectrum for one of the enantiomers.[14]
-
Compare the experimental VCD spectrum with the calculated spectrum. A match in the sign and relative intensity of the bands confirms the absolute configuration. An inverted spectrum indicates the opposite enantiomer.[14]
-
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate the general workflow for chiral purity analysis and a decision-making tree for method selection.
Caption: General workflow for chiral purity analysis.
Caption: Decision tree for selecting a chiral analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. biotools.us [biotools.us]
Validating Reaction Products of 1-Chloro-3-methylpentane: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential reaction products of 1-chloro-3-methylpentane, focusing on their spectroscopic validation. The reaction of this compound, a primary alkyl halide, can proceed through either substitution (S(_N)2) or elimination (E2) pathways, depending on the reaction conditions, particularly the nature of the nucleophile/base used. Strong, non-hindered nucleophiles favor substitution, while strong, hindered bases promote elimination. This guide details the expected spectroscopic signatures of the starting material and the resulting products, enabling unambiguous identification.
Reaction Pathways and Products
The primary reaction pathways for this compound are the S(_N)2 substitution and the E2 elimination. The E2 elimination can result in the formation of three different alkene isomers: 3-methyl-1-pentene (B165626) (Hofmann product), and (E/Z)-3-methyl-2-pentene (Zaitsev products). The S(_N)2 reaction with a nucleophile such as a hydroxide (B78521) ion would yield 3-methyl-1-pentanol.
Caption: Reaction pathways of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its potential reaction products. This data is essential for the identification and differentiation of the compounds in a product mixture.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~3.5 (t, 2H, -CH₂Cl), ~1.7 (m, 1H, -CH), ~1.4 (m, 2H, -CH₂-), ~1.2 (m, 2H, -CH₂-), ~0.9 (d, 3H, -CH₃), ~0.9 (t, 3H, -CH₃) |
| 3-Methyl-1-pentene [1] | ~5.7 (m, 1H, =CH-), ~4.9 (m, 2H, =CH₂), ~2.0 (m, 1H, -CH-), ~1.4 (m, 2H, -CH₂-), ~0.9 (d, 3H, -CH₃), ~0.9 (t, 3H, -CH₃) |
| (E)-3-methyl-2-pentene [2] | ~5.3 (q, 1H, =CH-), ~2.0 (q, 2H, -CH₂-), ~1.6 (s, 3H, =C-CH₃), ~1.0 (t, 3H, -CH₃), ~0.9 (d, 3H, -CH₃) |
| (Z)-3-methyl-2-pentene [3] | ~5.2 (q, 1H, =CH-), ~2.1 (q, 2H, -CH₂-), ~1.7 (s, 3H, =C-CH₃), ~1.0 (t, 3H, -CH₃), ~0.9 (d, 3H, -CH₃) |
| 3-Methyl-1-pentanol | ~3.6 (t, 2H, -CH₂OH), ~1.6 (m, 1H, -CH-), ~1.4 (m, 2H, -CH₂-), ~1.2 (m, 2H, -CH₂-), ~0.9 (d, 3H, -CH₃), ~0.9 (t, 3H, -CH₃), ~1.5 (br s, 1H, -OH) |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~45.5 (C-Cl), ~38.0, ~34.0, ~29.0, ~19.0, ~11.0 |
| 3-Methyl-1-pentene [4] | ~145.0 (=CH-), ~112.0 (=CH₂), ~41.0 (-CH-), ~29.0 (-CH₂-), ~20.0 (-CH₃), ~12.0 (-CH₃) |
| (E)-3-methyl-2-pentene [2] | ~135.0 (=C<), ~125.0 (=CH-), ~26.0 (-CH₂-), ~16.0 (-CH₃), ~14.0 (-CH₃), ~11.0 (-CH₃) |
| (Z)-3-methyl-2-pentene [3] | ~134.0 (=C<), ~124.0 (=CH-), ~25.0 (-CH₂-), ~20.0 (-CH₃), ~14.0 (-CH₃), ~11.0 (-CH₃) |
| 3-Methyl-1-pentanol | ~63.0 (C-OH), ~40.0, ~35.0, ~29.0, ~20.0, ~11.0 |
IR Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | 2850-2960 (C-H stretch), 1465 (C-H bend), 650-750 (C-Cl stretch) |
| 3-Methyl-1-pentene [1][5] | 3080 (=C-H stretch), 2850-2960 (C-H stretch), 1640 (C=C stretch), 910, 990 (=C-H bend) |
| (E)-3-methyl-2-pentene [2] | 3020 (=C-H stretch), 2850-2960 (C-H stretch), 1670 (C=C stretch), 965 (trans =C-H bend) |
| (Z)-3-methyl-2-pentene [3][6] | 3020 (=C-H stretch), 2850-2960 (C-H stretch), 1665 (C=C stretch), ~700 (cis =C-H bend) |
| 3-Methyl-1-pentanol | 3200-3600 (O-H stretch, broad), 2850-2960 (C-H stretch), 1050 (C-O stretch) |
Mass Spectrometry Data
| Compound | Key Fragments (m/z) |
| This compound [7][8] | 120/122 (M+), 85, 57, 43 |
| 3-Methyl-1-pentene [1][9] | 84 (M+), 69, 56, 41 |
| (E)-3-methyl-2-pentene [2] | 84 (M+), 69, 55, 41 |
| (Z)-3-methyl-2-pentene [3] | 84 (M+), 69, 55, 41 |
| 3-Methyl-1-pentanol | 102 (M+), 84, 73, 55, 45 |
Experimental Protocols
General Reaction Conditions
-
Elimination (E2): To favor elimination, a strong, sterically hindered base should be used. Examples include potassium tert-butoxide (t-BuOK) in tert-butanol (B103910) or sodium ethoxide (NaOEt) in ethanol (B145695) at elevated temperatures. The use of a bulky base like t-BuOK will favor the formation of the Hofmann product (3-methyl-1-pentene). A smaller base like NaOEt will favor the more stable Zaitsev products ((E/Z)-3-methyl-2-pentene).
-
Substitution (S(_N)2): To favor substitution, a strong, non-hindered nucleophile in a polar aprotic solvent is preferred. An example would be using sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at a moderate temperature.
Spectroscopic Analysis Protocol
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
¹H NMR Acquisition:
-
Number of Scans (NS): Typically 16-64 scans are sufficient.
-
Relaxation Delay (D1): A 1-2 second delay is standard.
-
Spectral Width (SW): A spectral width of about 12-16 ppm is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment is standard.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
-
Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary.
-
For IR and Mass Spectrometry, standard procedures for liquid sample analysis should be followed using the appropriate instrumentation.
Validation Workflow
The following diagram illustrates a logical workflow for the validation of the reaction products of this compound.
Caption: A typical workflow for reaction product validation.
References
- 1. 3-Methyl-1-pentene | C6H12 | CID 12969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-3-methylpent-2-ene | C6H12 | CID 642661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pentene, 3-methyl-, (2Z)- | C6H12 | CID 643935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-Pentene, 3-methyl- [webbook.nist.gov]
- 6. 2-Pentene, 3-methyl-, (Z)- [webbook.nist.gov]
- 7. This compound | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3R)-1-chloro-3-methylpentane | C6H13Cl | CID 101996010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Pentene, 3-methyl- [webbook.nist.gov]
A Comparative Guide to the Nucleophilic Substitution of 1-Chloro-3-methylpentane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of bimolecular nucleophilic substitution (SN2) reactions of 1-chloro-3-methylpentane and analogous primary alkyl halides. Due to the limited availability of specific kinetic data for this compound, this document leverages data from structurally similar primary alkyl halides, such as 1-chlorobutane (B31608) and 1-bromobutane (B133212), to illustrate the key factors governing these reactions. The principles and relative reactivity trends discussed are directly applicable to the kinetic behavior of this compound.
Executive Summary
Nucleophilic substitution reactions are fundamental in organic synthesis, and understanding their kinetics is crucial for reaction optimization and mechanistic elucidation. For primary alkyl halides like this compound, the SN2 mechanism predominates. This guide presents a quantitative comparison of reaction rates as a function of the leaving group and the nucleophile, supported by experimental data from analogous systems. Detailed experimental protocols for conducting kinetic studies are also provided to aid in the design and execution of related investigations.
Data Presentation: Comparative Kinetics of Primary Alkyl Halides
The rate of an SN2 reaction is significantly influenced by the nature of the leaving group and the strength of the nucleophile. The following tables summarize quantitative data for the reactions of 1-chlorobutane and 1-bromobutane, which serve as excellent models for predicting the behavior of this compound.
Table 1: Comparison of Leaving Group Ability in the SN2 Reaction with Iodide
This table presents the second-order rate constants for the reaction of 1-chlorobutane and 1-bromobutane with sodium iodide in acetone (B3395972) at 25°C. This reaction, often referred to as the Finkelstein reaction, clearly demonstrates the superior leaving group ability of bromide compared to chloride.
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | NaI | Acetone | 25 | 1.75 x 10⁻³ | 167 |
Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.
As the data indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under identical conditions.[1] This is because the bromide ion is a weaker base and more stable in solution after departing from the carbon atom compared to the chloride ion.[1]
Table 2: Relative Rates of SN2 Reactions of 1-Bromobutane with Various Nucleophiles in Acetone
The nucleophilicity of the attacking species is another critical factor in determining the rate of an SN2 reaction. This table provides a qualitative and semi-quantitative comparison of the relative reactivity of different nucleophiles with a primary alkyl halide.
| Nucleophile | Relative Rate |
| I⁻ | Very High |
| N₃⁻ | High |
| SCN⁻ | High |
| Br⁻ | Moderate |
| Cl⁻ | Low |
| CH₃COO⁻ | Very Low |
Note: This table represents a general trend of nucleophilicity for SN2 reactions in aprotic solvents like acetone. The actual rates can be influenced by factors such as ion pairing and solvation.
Experimental Protocols
Accurate kinetic data is obtained through carefully designed and executed experiments. Below are two detailed methodologies for monitoring the progress of SN2 reactions.
Protocol 1: Kinetic Analysis by Titration (The Finkelstein Reaction)
This protocol describes the determination of the second-order rate constant for the reaction of a primary alkyl halide (e.g., 1-chlorobutane) with sodium iodide in acetone.[2]
Objective: To determine the second-order rate constant for the SN2 reaction of 1-chlorobutane with sodium iodide in acetone.
Materials:
-
1-Chlorobutane
-
Sodium iodide
-
Anhydrous acetone
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.01 M)
-
Starch indicator solution
-
Deionized water
-
Thermostatted water bath
-
Reaction flasks, pipettes, burettes
Procedure:
-
Solution Preparation: Prepare stock solutions of 1-chlorobutane and sodium iodide in anhydrous acetone at a known concentration (e.g., 0.1 M).
-
Temperature Equilibration: Place the stock solutions and additional acetone in a thermostatted water bath to reach the desired reaction temperature (e.g., 25°C).
-
Reaction Initiation: In a reaction flask, mix equal volumes of the 1-chlorobutane and sodium iodide solutions and start a timer immediately.
-
Aliquoting and Quenching: At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture and add it to a flask containing deionized water to quench the reaction.
-
Titration: The unreacted iodide in the quenched aliquot is then titrated with a standardized solution of sodium thiosulfate. A starch solution is used as an indicator, which turns blue-black in the presence of iodine and becomes colorless at the endpoint.
-
Data Analysis: The concentration of iodide at each time point is calculated from the titration results. These values are then used to determine the second-order rate constant (k) by plotting the appropriate function of concentration versus time, as dictated by the second-order integrated rate law.[2]
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol outlines a method for monitoring the SN2 reaction between 1-bromobutane and sodium iodide in deuterated acetone (acetone-d₆) using ¹H NMR spectroscopy.[3]
Objective: To determine the second-order rate constant for the SN2 reaction of 1-bromobutane with sodium iodide by monitoring the change in concentration of reactant and product over time.
Materials:
-
1-Bromobutane
-
Sodium iodide
-
Acetone-d₆
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve known concentrations of 1-bromobutane and sodium iodide in acetone-d₆.
-
NMR Spectrometer Setup: The NMR spectrometer should be tuned and shimmed for the solvent. The temperature should be controlled and maintained at the desired reaction temperature.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The start of the first acquisition marks the beginning of the reaction.
-
Data Processing and Analysis: The ¹H NMR spectra will show distinct signals for the α-protons (CH₂ adjacent to the halogen) of both the reactant (1-bromobutane) and the product (1-iodobutane). The integrals of these signals are proportional to the concentration of each species. By monitoring the change in the relative integrals over time, the concentrations of the reactant and product at each time point can be determined. This data is then used to calculate the second-order rate constant.[3]
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: The concerted SN2 reaction mechanism.
Caption: General experimental workflow for a kinetic study.
References
Comparative Guide to the Structural Confirmation of 1-Chloro-3-methylpentane Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 1-chloro-3-methylpentane, a halogenated alkane often synthesized through various methods that may yield isomeric byproducts. Objective comparison of the spectral data of the target molecule with its potential isomers, 2-chloro-3-methylpentane (B3422118) and 3-chloro-3-methylpentane, is crucial for unambiguous identification and purity assessment.
Introduction to the Synthetic Challenge
The synthesis of this compound can be approached through several routes, with two common methods being the chlorination of 3-methyl-1-pentanol (B47404) and the hydrochlorination of 3-methyl-1-pentene (B165626). A significant challenge in these syntheses is the potential for the formation of a mixture of structural isomers.
For instance, the reaction of 3-methyl-1-pentanol with a chlorinating agent like thionyl chloride (SOCl₂) is designed to replace the hydroxyl group with a chlorine atom, yielding the desired this compound. However, reaction conditions can sometimes lead to rearrangements or side reactions, producing other isomers.
Similarly, the hydrochlorination of 3-methyl-1-pentene can result in the formation of both this compound and 2-chloro-3-methylpentane, following Markovnikov and anti-Markovnikov addition principles. Furthermore, carbocation rearrangements during the reaction can lead to the formation of the tertiary halide, 3-chloro-3-methylpentane.
Given the potential for these isomeric impurities, a thorough analytical approach is essential to confirm the structure of the desired product and assess the purity of the synthesized material. This guide focuses on the key analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Experimental Workflow
A typical workflow for the synthesis and structural confirmation of this compound is outlined below. This process involves the synthesis of the crude product, followed by purification and subsequent analysis to confirm the structure and purity of the final product.
Comparative Analysis of Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its common isomers. This data is essential for distinguishing between the desired product and potential impurities.
¹H NMR Data Comparison
| Compound | Key ¹H NMR Signals (δ, ppm) and Splitting Patterns |
| This compound | ~3.5 (t, 2H, -CH₂Cl) , 0.8-1.8 (m, remaining 11H) |
| 2-Chloro-3-methylpentane | ~3.8-4.2 (m, 1H, -CHCl-) , 0.8-2.0 (m, remaining 12H) |
| 3-Chloro-3-methylpentane | No signal in the 3.0-4.5 ppm range. Signals for CH₂ and CH₃ groups only. |
¹³C NMR Data Comparison
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~45 (-CH₂Cl) , other signals in the alkyl region (~10-40 ppm) |
| 2-Chloro-3-methylpentane | ~60-65 (-CHCl-) , other signals in the alkyl region (~10-40 ppm) |
| 3-Chloro-3-methylpentane | ~70-75 (-CCl-) , other signals in the alkyl region (~10-40 ppm) |
Mass Spectrometry Data Comparison
| Compound | Key Mass Spectral Fragments (m/z) |
| This compound | M⁺ peak at m/z 120/122 (isotope pattern). Fragmentation will show loss of Cl (m/z 85) and characteristic alkyl fragments. |
| 2-Chloro-3-methylpentane | M⁺ peak at m/z 120/122. Fragmentation pattern will differ from the 1-chloro isomer due to the different position of the chlorine atom. |
| 3-Chloro-3-methylpentane | M⁺ peak at m/z 120/122. Fragmentation will be dominated by the formation of a stable tertiary carbocation. |
Infrared Spectroscopy Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~650-750 (C-Cl stretch) , ~2850-2960 (C-H stretch) |
| 2-Chloro-3-methylpentane | ~600-800 (C-Cl stretch, position may vary) , ~2850-2960 (C-H stretch) |
| 3-Chloro-3-methylpentane | ~550-750 (C-Cl stretch, position may vary) , ~2850-2960 (C-H stretch) |
Experimental Protocols
Synthesis of this compound from 3-Methyl-1-pentanol
Materials:
-
3-Methyl-1-pentanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Pyridine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1-pentanol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (and pyridine, if used) to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Analytical Procedures
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts, integration, and splitting patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure. Compare the obtained spectra with the data provided in the comparison tables and with a commercial standard if available.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of any remaining impurities.
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI).
-
Data Analysis: Analyze the molecular ion peak (including the isotopic pattern for chlorine) and the fragmentation pattern to confirm the molecular weight and structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands, particularly the C-Cl stretching frequency, to confirm the presence of the chloroalkane functional group.
By following this guide and carefully comparing the experimental data with the reference information, researchers can confidently confirm the structure and assess the purity of their synthesized this compound.
A Comparative Guide to the Diastereomeric Products of Chiral 1-Chloro-3-methylpentane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the diastereomeric products that can be synthesized from chiral 1-chloro-3-methylpentane. We present a comparison of two primary synthetic strategies for obtaining diastereomeric alcohols: a Grignard reaction with a prochiral aldehyde and the diastereoselective reduction of a chiral ketone. This document includes detailed experimental protocols, expected quantitative data based on established stereochemical models, and visualizations to elucidate the reaction pathways.
Introduction
Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can significantly influence its pharmacological activity. This compound possesses a single chiral center at the C3 position. To generate diastereomers, a second chiral center must be introduced. This guide explores methods to achieve this, focusing on the synthesis of 4-methyl-1-phenyl-1-hexanol, a molecule with two chiral centers, starting from (S)-1-chloro-3-methylpentane.
Diastereoselective Synthesis of 4-methyl-1-phenyl-1-hexanol
Two prominent methods for the diastereoselective synthesis of 4-methyl-1-phenyl-1-hexanol are compared:
-
Grignard Reaction: The reaction of a Grignard reagent derived from (S)-1-chloro-3-methylpentane with benzaldehyde (B42025).
-
Ketone Reduction: The diastereoselective reduction of (S)-4-methyl-1-phenyl-1-hexanone.
Method 1: Grignard Reaction of (S)-3-methylpentylmagnesium chloride with Benzaldehyde
The addition of the Grignard reagent derived from (S)-1-chloro-3-methylpentane to benzaldehyde creates a new stereocenter at the carbon bearing the hydroxyl group. The stereochemical outcome of this reaction can be predicted using the Felkin-Anh model, which considers the steric hindrance around the existing chiral center to favor the formation of one diastereomer over the other.
Expected Diastereomeric Products and Ratios
Based on the Felkin-Anh model, the nucleophilic attack of the Grignard reagent is expected to occur from the less sterically hindered face of the benzaldehyde carbonyl group, leading to a predominance of the (anti) diastereomer, (1R,4S)-4-methyl-1-phenyl-1-hexanol.
| Product | Configuration | Expected Diastereomeric Ratio |
| (1R,4S)-4-methyl-1-phenyl-1-hexanol (Major) | anti | > 2:1 |
| (1S,4S)-4-methyl-1-phenyl-1-hexanol (Minor) | syn |
Note: The exact diastereomeric ratio is dependent on reaction conditions such as temperature and solvent. The ratio provided is an estimation based on typical diastereoselectivity observed in similar systems.
Method 2: Diastereoselective Reduction of (S)-4-methyl-1-phenyl-1-hexanone
An alternative approach involves the synthesis of the corresponding chiral ketone, (S)-4-methyl-1-phenyl-1-hexanone, followed by its diastereoselective reduction. The choice of reducing agent can influence the stereochemical outcome. For instance, the use of a bulky reducing agent is expected to favor attack from the less hindered face, leading to the anti diastereomer, consistent with the Felkin-Anh model.
Expected Diastereomeric Products and Ratios with a Bulky Reducing Agent
| Product | Configuration | Expected Diastereomeric Ratio |
| (1R,4S)-4-methyl-1-phenyl-1-hexanol (Major) | anti | Variable (depends on reagent) |
| (1S,4S)-4-methyl-1-phenyl-1-hexanol (Minor) | syn |
Experimental Protocols
Protocol 1: Grignard Reaction
Materials:
-
(S)-1-chloro-3-methylpentane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Benzaldehyde
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine.
-
A solution of (S)-1-chloro-3-methylpentane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by a color change and gentle refluxing.
-
After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of freshly distilled benzaldehyde in anhydrous diethyl ether is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
-
Work-up:
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification and Analysis:
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
The diastereomeric ratio is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.
-
Protocol 2: Diastereoselective Ketone Reduction
Materials:
-
(S)-4-methyl-1-phenyl-1-hexanone
-
Reducing agent (e.g., L-Selectride® or other bulky hydride reagent)
-
Anhydrous solvent (e.g., THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve (S)-4-methyl-1-phenyl-1-hexanone in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the reducing agent (e.g., a solution of L-Selectride® in THF).
-
Stir the reaction mixture at -78 °C for the time recommended for the specific reducing agent.
-
-
Work-up and Analysis:
-
The work-up procedure is similar to the Grignard reaction protocol, involving quenching with acid, extraction, washing, and drying.
-
The crude product is purified by column chromatography.
-
The diastereomeric ratio is determined by chiral GC or HPLC analysis.
-
Protocol 3: Chiral Gas Chromatography (GC) Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as beta-DEX™).
Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 100 °C (hold 2 min), then ramp at 5 °C/min to 200 °C (hold 10 min).
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Injection Volume: 1 µL (split injection)
Sample Preparation:
-
The purified alcohol diastereomers are dissolved in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Derivatization to the corresponding acetate (B1210297) or trifluoroacetate (B77799) esters may be performed to improve separation.
Visualizations
Caption: Grignard Reaction Pathway.
Caption: Ketone Reduction Workflow.
Caption: Felkin-Anh Model Prediction.
Conclusion
Both the Grignard reaction and the diastereoselective reduction of a chiral ketone are viable methods for the synthesis of diastereomeric alcohols from chiral this compound. The Grignard reaction offers a more direct route, with the diastereoselectivity being predictable by the Felkin-Anh model. The ketone reduction pathway provides an alternative that may offer different diastereoselectivities depending on the chosen reducing agent. The selection of the optimal synthetic route will depend on the desired diastereomer and the availability of starting materials and reagents. Accurate determination of the diastereomeric ratio is crucial and can be reliably achieved using chiral chromatography techniques.
Distinguishing Isomers of 1-Chloro-3-methylpentane with NMR Spectroscopy: A Comparative Guide
A detailed analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for the unambiguous differentiation of 1-chloro-3-methylpentane from its positional isomers. This guide presents a comparative analysis of their NMR spectra, supported by experimental data, to aid researchers, scientists, and professionals in drug development in the structural elucidation of these closely related chloroalkanes.
The subtle differences in the chemical environment of protons and carbon atoms within each isomer lead to unique NMR spectra, characterized by distinct chemical shifts, signal multiplicities (splitting patterns), and integration values. By carefully examining these parameters, one can confidently identify the specific positional isomer.
Comparative NMR Data Analysis
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound and its key positional isomers. The number of unique signals, their chemical shifts (δ) in parts per million (ppm), and their splitting patterns are key identifiers.
Table 1: Comparative ¹H NMR Spectral Data of this compound and Its Positional Isomers.
| Compound | Structure | Key ¹H NMR Signals and Splitting Patterns |
| This compound | A triplet corresponding to the -CH₂Cl protons, multiple complex signals in the alkyl region, and distinct signals for the two non-equivalent methyl groups. | |
| 2-Chloro-3-methylpentane | A doublet for the methyl group adjacent to the chlorine-bearing carbon, a multiplet for the -CHCl- proton, and other complex signals in the alkyl region. | |
| 3-Chloro-3-methylpentane | A singlet for the methyl group attached to the carbon with the chlorine atom, and two triplets for the two equivalent ethyl groups. | |
| 1-Chloro-2-methylpentane | A doublet for the methyl group at the 2-position and a pair of diastereotopic protons for the -CH₂Cl group, appearing as complex multiplets. | |
| 2-Chloro-2-methylpentane | A singlet for the two equivalent methyl groups attached to the carbon with the chlorine, a triplet for the terminal methyl group, and a quartet for the methylene (B1212753) group. | |
| 1-Chloro-4-methylpentane | A triplet for the -CH₂Cl protons and a doublet for the two equivalent methyl groups of the isopropyl moiety. |
Table 2: Comparative ¹³C NMR Spectral Data of this compound and Its Positional Isomers.
| Compound | Number of Unique ¹³C Signals | Key ¹³C Chemical Shifts (δ, ppm) |
| This compound | 6 | A signal for the -CH₂Cl carbon around 45-50 ppm. |
| 2-Chloro-3-methylpentane | 6 | A signal for the -CHCl- carbon around 60-65 ppm. |
| 3-Chloro-3-methylpentane | 4 | A signal for the quaternary carbon bearing the chlorine atom around 70-75 ppm. |
| 1-Chloro-2-methylpentane | 6 | A signal for the -CH₂Cl carbon around 48-53 ppm. |
| 2-Chloro-2-methylpentane | 5 | A signal for the quaternary carbon bearing the chlorine atom around 65-70 ppm. |
| 1-Chloro-4-methylpentane | 5 | A signal for the -CH₂Cl carbon around 43-48 ppm. |
Experimental Protocols
NMR Sample Preparation:
-
Weigh approximately 10-20 mg of the chloroalkane sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-80 ppm.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing the isomers based on their key NMR spectral features.
Caption: Isomer identification workflow based on NMR data.
By systematically applying the information presented in this guide, researchers can confidently distinguish between this compound and its positional isomers, ensuring accurate structural assignment in their scientific endeavors.
Safety Operating Guide
1-Chloro-3-methylpentane proper disposal procedures
Proper disposal of 1-chloro-3-methylpentane is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As a halogenated aliphatic hydrocarbon, this compound requires specific handling and disposal procedures to mitigate its potential hazards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal. The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Flammable Liquid | H225 / H226 | Highly flammable liquid and vapor.[1][2] | [1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | [1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | [1][2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] | [1][2] |
| US DOT Classification | UN 1993 | Flammable liquids, n.o.s. (3-Chloro-3-methylpentane), Class 3, Packing Group II.[1][3] | [1][3] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is essential for the safe disposal of this compound.
Step 1: Waste Segregation
Proper segregation is the most critical step in managing chemical waste. Halogenated organic compounds must be collected separately from all other waste streams to ensure proper treatment and disposal.
-
Action: Designate a specific waste container exclusively for halogenated organic solvents like this compound.[4][5]
-
Rationale: Halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities.[5][6] Mixing them with non-halogenated solvents contaminates the entire volume, significantly increasing disposal costs and complexity.[4]
-
Do Not Mix: Never mix halogenated waste with:
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.
-
Container Requirements: Use only chemically compatible containers that are in good condition. Polyethylene or glass containers are often suitable. The container must have a secure, screw-top cap to prevent vapor leakage.[4][7]
-
Labeling: Clearly label the container with the words "Halogenated Organic Waste".[7] The label must also include the full chemical name ("this compound") and a list of all other components and their approximate concentrations.[5] Affix the appropriate hazard symbols (e.g., flammable liquid, irritant).
-
Volume Limit: Do not fill containers beyond 80% capacity to allow for vapor expansion and prevent spills.[7]
Step 3: Accumulation and Safe Storage
Waste should be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being transferred for final disposal.
-
Storage Location: Keep waste containers in a well-ventilated area, such as a fume hood or a designated flammable storage cabinet.[1][4]
-
Safety Precautions: Ensure containers are kept tightly closed when not in use.[1] Store them away from heat, sparks, open flames, and other ignition sources.[1]
-
Secondary Containment: Place waste containers in a secondary containment tray or bin to contain any potential leaks.
Step 4: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further hazards.
-
Minor Spills:
-
Alert personnel in the immediate area and control access.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Contain the spill using a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite).[1][8]
-
Carefully collect the absorbent material using non-sparking tools, place it in a sealed container, and label it as hazardous waste for disposal.[8]
-
-
Major Spills: For large or unmanageable spills, evacuate the area immediately, alert your institution's safety office or emergency response team, and operate the nearest fire alarm if there is a fire risk.[7]
Step 5: Final Disposal
Final disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[1]
-
Professional Disposal Service: The disposal of this material must be handled by a licensed professional waste disposal service.[1][3] Do not attempt to dispose of it down the drain or in regular trash.[1][9]
-
Regulatory Compliance: In the United States, halogenated solvent waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This waste may be classified under codes such as F001 or F002 if it is a spent solvent, or as a K-listed waste if it originates from specific industrial processes.[10][11] Chemical waste generators are responsible for accurate classification.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. This compound | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. bucknell.edu [bucknell.edu]
- 6. researchgate.net [researchgate.net]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. actenviro.com [actenviro.com]
- 11. Waste Code [rcrainfo.epa.gov]
Navigating the Safe Handling of 1-Chloro-3-methylpentane: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of 1-Chloro-3-methylpentane. This document provides immediate, procedural, and step-by-step instructions to ensure laboratory safety and operational integrity.
Immediate Safety and Hazard Information
This compound is a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate safety measures to mitigate risks.
First Aid Measures
Immediate medical attention is essential in case of exposure. The following are initial first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is paramount when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves. Based on data for similar chlorinated alkanes, Silver Shield®/4H® gloves are highly recommended for extended contact due to their superior chemical resistance to a broad range of solvents, including chlorinated ones.[3][4] For incidental contact, nitrile gloves may be used, but they should be replaced immediately upon splash contact. | Protects against skin irritation and absorption. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides protection against splashes and vapors, preventing serious eye irritation. |
| Skin and Body Protection | A flame-retardant lab coat or chemical-resistant apron worn over personal clothing. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is necessary when working outside of a certified chemical fume hood or in poorly ventilated areas. | Protects the respiratory system from irritation due to vapor inhalation. |
Glove Selection: Quantitative Data
| Glove Material | Breakthrough Time (General for Halogenated Hydrocarbons) | Permeation Rate (General) | Recommendation |
| Silver Shield®/4H® | > 480 minutes | Low | Highly Recommended for prolonged contact. |
| Viton® | > 480 minutes | Low | Recommended as a suitable alternative. |
| Butyl Rubber | Variable (generally good) | Low to Medium | Acceptable for moderate-duration tasks. |
| Nitrile | < 15 minutes (for many chlorinated solvents) | High | Not recommended for prolonged contact; suitable only for incidental splash protection with immediate replacement. |
Operational and Disposal Plans
Hierarchy of Controls
To ensure maximum safety, a multi-layered approach to hazard control should be implemented. This is best visualized through the hierarchy of controls, which prioritizes the most effective measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
